1-Phenylcyclopentane-1-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
1-phenylcyclopentane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYKUYNVZHTPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495313 | |
| Record name | 1-Phenylcyclopentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17380-62-0 | |
| Record name | 1-Phenylcyclopentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17380-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Phenylcyclopentane-1-carbonyl chloride physical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical properties, synthesis protocols, and chemical relationships of 1-Phenylcyclopentane-1-carbonyl chloride (CAS No: 17380-62-0), a key intermediate in the synthesis of various pharmaceutical compounds.
Core Physical and Chemical Properties
This compound is a reactive acyl chloride characterized by a cyclopentane ring substituted with both a phenyl group and a carbonyl chloride functional group at the same carbon position. Its high reactivity makes it a valuable reagent for introducing the 1-phenylcyclopentanecarbonyl moiety into molecules, particularly in the development of active pharmaceutical ingredients.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 17380-62-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃ClO | [1] |
| Molecular Weight | 208.68 g/mol | [1] |
| Physical State | Liquid | [2] |
| Boiling Point | 149-150 °C at 2.92 kPa | [2] |
| Density | Data not available | |
| Refractive Index | Data not available |
Note: Some commercial sources incorrectly cite the molecular formula as C₁₂H₁₂Cl₂O. The formula C₁₂H₁₃ClO provided by PubChem is considered more accurate.
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is typically achieved via a two-step process, starting from the cyclization of precursors to form an intermediate carboxylic acid, which is then chlorinated.
Synthesis Workflow Diagram
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclopentanecarboxylic acid (Precursor)
This procedure is based on the cyclization of phenylacetonitrile with 1,4-dibromobutane followed by hydrolysis.[2]
-
Cyclization:
-
To a suitable reaction vessel, add phenylacetonitrile and dimethyl sulfoxide (DMSO).
-
Under stirring, add a concentrated aqueous solution of sodium hydroxide.
-
Heat the mixture to 50-55 °C and maintain this temperature for approximately 2 hours.
-
Slowly add 1,4-dibromobutane to the reaction mixture. An exothermic reaction will naturally raise the temperature to 85-90 °C.
-
Maintain this temperature for 4 hours to ensure the completion of the cyclization reaction.
-
After cooling, add water to the mixture to induce phase separation.
-
Separate the organic layer, which contains 1-phenyl-1-cyanocyclopentane. Purification can be achieved by vacuum distillation.
-
-
Hydrolysis:
-
The crude 1-phenyl-1-cyanocyclopentane is subjected to hydrolysis in a strong acidic medium (e.g., concentrated HCl or H₂SO₄).
-
The mixture is heated to a temperature of at least 120 °C to drive the conversion of the nitrile to the carboxylic acid.
-
Upon completion, the product, 1-Phenylcyclopentanecarboxylic acid, can be isolated and purified by standard methods such as crystallization or chromatography.
-
Step 2: Synthesis of this compound
This protocol describes a general method for the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).
-
Preparation:
-
All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
-
Charge a two-necked round-bottomed flask, equipped with a magnetic stir bar and a reflux condenser, with 1-Phenylcyclopentanecarboxylic acid (1.0 equivalent).
-
-
Reaction:
-
Add an excess of thionyl chloride (SOCl₂, typically 2.0 equivalents). The reaction can be run neat or in an inert solvent like dichloromethane (DCM) or toluene.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (the temperature will depend on whether a solvent is used). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
After the reaction mixture has cooled to room temperature, the excess thionyl chloride must be removed.
-
This is achieved by distillation or rotary evaporation under reduced pressure. It is crucial to use a trap (e.g., a sodium hydroxide solution) to neutralize the toxic and corrosive vapors of thionyl chloride.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by vacuum distillation.
-
This technical guide provides a summary of the available information on this compound, which is crucial for its application in research and development. The provided protocols and data are intended to aid scientists in the safe and effective handling and synthesis of this versatile chemical intermediate.
References
1-Phenylcyclopentane-1-carbonyl chloride chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 1-Phenylcyclopentane-1-carbonyl chloride, a key intermediate in the synthesis of various organic compounds.
Chemical Structure and Properties
This compound is a reactive acyl chloride featuring a cyclopentane ring substituted with both a phenyl group and a carbonyl chloride group at the same carbon atom.
Chemical Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 17380-62-0
-
Molecular Formula: C₁₂H₁₃ClO
-
SMILES: C1CCC(C1)(C(=O)Cl)C2=CC=CC=C2
-
InChI: InChI=1S/C12H13ClO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 208.68 g/mol | [1][2] |
| Boiling Point | 149-150 °C at 2.92 kPa | [3] |
| Appearance | Liquid (at standard conditions) | [3] |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from phenylacetonitrile and 1,4-dibromobutane. The overall synthetic pathway is illustrated in the diagram below.
Caption: Synthetic pathway for this compound.
The initial step involves the alkylation of phenylacetonitrile with 1,4-dibromobutane in the presence of a base to form the cyclopentane ring, yielding 1-phenylcyclopentane-1-carbonitrile.[3] This nitrile is then subjected to acidic hydrolysis to produce 1-phenylcyclopentane-1-carboxylic acid. Finally, the carboxylic acid is converted to the target acyl chloride using a suitable chlorinating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅).[3]
Chemical Reactivity and Analysis
As a typical acyl chloride, this compound is a reactive compound that readily undergoes nucleophilic acyl substitution reactions. It is susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid. This reactivity necessitates handling and storage under anhydrous conditions.
Spectroscopic Analysis
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic protons (phenyl group): ~7.2-7.5 ppm (multiplet, 5H). Cyclopentane protons: ~1.8-2.5 ppm (multiplets, 8H). |
| ¹³C NMR | Carbonyl carbon: ~170-175 ppm. Quaternary carbon (C-Ph and C-COCl): ~60-70 ppm. Phenyl carbons: ~125-140 ppm. Cyclopentane carbons: ~25-40 ppm. |
| Infrared (IR) Spectroscopy | Strong C=O stretch: ~1780-1820 cm⁻¹. C-Cl stretch: ~650-850 cm⁻¹. Aromatic C-H stretch: >3000 cm⁻¹. Aliphatic C-H stretch: <3000 cm⁻¹. |
Chromatographic Analysis
Due to its high reactivity, direct analysis of this compound by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging. Derivatization is often employed to convert the acyl chloride into a more stable derivative prior to analysis.
A common approach for GC-MS analysis involves derivatization with an alcohol, such as methanol or ethanol, to form the corresponding stable ester, which can then be readily analyzed. For HPLC analysis, derivatization with a UV-active amine or alcohol can be utilized to enhance detection.
Experimental Protocols
The following are representative experimental protocols for the synthesis and analysis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.
Synthesis of 1-Phenylcyclopentane-1-carboxylic acid
This protocol is adapted from the known synthesis of the precursor carboxylic acid.
-
Cyclization: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve phenylacetonitrile and 1,4-dibromobutane in a suitable solvent (e.g., toluene).
-
Add a strong base, such as powdered sodium hydroxide or potassium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain crude 1-phenylcyclopentane-1-carbonitrile.
-
Hydrolysis: To the crude nitrile, add a strong acid such as concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC or GC).
-
Cool the mixture and pour it onto ice.
-
Collect the precipitated 1-phenylcyclopentane-1-carboxylic acid by filtration, wash it with cold water, and dry it. Recrystallization from a suitable solvent may be necessary for purification.
Synthesis of this compound
This is a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Caption: Experimental workflow for the synthesis of this compound.
-
Place 1-phenylcyclopentane-1-carboxylic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Carefully add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Heat the mixture gently under reflux. The reaction is complete when the evolution of gases ceases.
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Remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
GC-MS Analysis (via Derivatization)
This is a general protocol for the analysis of an acyl chloride by GC-MS after derivatization to its methyl ester.
-
Derivatization: In a clean, dry vial, dissolve a known amount of the sample containing this compound in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add an excess of anhydrous methanol and a small amount of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl produced.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.
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GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Oven Program: A suitable temperature program to separate the methyl ester from other components. For example, start at 80°C, ramp to 250°C.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400). The identity of the methyl 1-phenylcyclopentane-1-carboxylate can be confirmed by its mass spectrum.
-
Safety and Handling
This compound is a reactive and corrosive compound. It is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with moisture to release corrosive hydrogen chloride gas. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical procedures should be conducted with appropriate safety precautions and by qualified personnel.
References
Spectroscopic and Synthetic Profile of 1-Phenylcyclopentane-1-carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1-Phenylcyclopentane-1-carbonyl chloride (CAS No: 17380-62-0). The information is tailored for professionals in research and development, offering detailed experimental protocols and predicted spectral data to facilitate the identification and utilization of this compound.
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following tables present predicted spectroscopic values for this compound. These predictions are generated using established computational algorithms and serve as a reliable reference for spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H-NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | m | 5H | Aromatic protons (C₆H₅) |
| 2.80 - 2.60 | m | 2H | Cyclopentane-H (α to C=O) |
| 2.10 - 1.90 | m | 2H | Cyclopentane-H |
| 1.90 - 1.70 | m | 4H | Cyclopentane-H |
Table 2: Predicted ¹³C-NMR Data (CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 175.5 | Carbonyl Carbon (C=O) |
| 138.0 | Quaternary Aromatic Carbon |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 65.0 | Quaternary Cyclopentane Carbon |
| 38.0 | Cyclopentane CH₂ |
| 25.0 | Cyclopentane CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1785 | Strong | C=O Stretch (Acid Chloride) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |
| ~700 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 208/210 | 30/10 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 173 | 100 | [M - Cl]⁺ |
| 145 | 80 | [M - Cl - CO]⁺ |
| 105 | 60 | [C₆H₅CO]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
Synthesis Workflow
The synthesis of this compound typically proceeds through a two-step process starting from phenylacetonitrile and 1,4-dibromobutane. The workflow is illustrated below.
Caption: Synthesis of this compound.
Experimental Protocols
The following are detailed, generic protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is free from moisture, as the analyte is reactive.
-
Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H-NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 90° pulse angle with a relaxation delay of 5 seconds to ensure full relaxation of aromatic protons.
-
Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 45° pulse angle with a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise, especially for quaternary carbons.
-
-
Data Processing : Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
FT-IR Spectroscopy Protocol
-
Sample Preparation : As this compound is a liquid, it can be analyzed as a neat thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean salt plates.
-
Mount the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
GC-MS Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[1]
-
Instrumentation : Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions :
-
Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector : Set the injector temperature to 250°C with a split injection mode (e.g., 50:1 split ratio).
-
Oven Program : Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas : Use helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ion Source : Set the EI source temperature to 230°C.
-
Electron Energy : Use a standard electron energy of 70 eV.
-
Mass Range : Scan from m/z 40 to 450.
-
-
Data Analysis : Analyze the resulting chromatogram to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak should be compared with the predicted fragmentation pattern for identification.
References
Synthesis of 1-Phenylcyclopentane-1-carbonyl chloride from 1-phenyl-1-cyclopentanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Phenylcyclopentane-1-carbonyl chloride from its precursor, 1-phenyl-1-cyclopentanecarboxylic acid. This conversion is a fundamental reaction in organic synthesis, yielding a highly reactive acyl chloride intermediate that is a valuable building block for the synthesis of various pharmaceutical agents and fine chemicals.
Overview of the Synthesis
The transformation of 1-phenyl-1-cyclopentanecarboxylic acid to this compound is an acyl substitution reaction. The hydroxyl group of the carboxylic acid is replaced by a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon. This heightened reactivity makes the resulting acyl chloride an excellent precursor for reactions with a wide range of nucleophiles to form esters, amides, and ketones.
Several common chlorinating agents can be employed for this synthesis, with the most effective being thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃).[1] The choice of reagent can depend on factors such as desired reaction conditions, scale, and ease of purification. Thionyl chloride and oxalyl chloride are often preferred as their byproducts are gaseous (SO₂, HCl, CO, CO₂), which simplifies the purification of the final product.[2][3][4]
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is presented in the table below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) |
| 1-phenyl-1-cyclopentanecarboxylic acid | C₁₂H₁₄O₂ | 190.24 | Solid | - |
| This compound | C₁₂H₁₃ClO | 208.68 | Liquid | 149-150 °C at 2.92 kPa[1] |
Reaction Mechanism and Experimental Workflow
The general mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride is depicted below. The reaction proceeds through a chlorosulfite intermediate, which is a better leaving group than the initial hydroxyl group.
Caption: General reaction mechanism for the formation of acyl chloride using thionyl chloride.
A generalized experimental workflow for this synthesis is outlined in the following diagram.
Caption: A typical experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound using thionyl chloride.
Materials:
-
1-phenyl-1-cyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1-cyclopentanecarboxylic acid. Add an excess of thionyl chloride (typically 2-3 molar equivalents) to the flask. The reaction can also be performed in an inert solvent like anhydrous dichloromethane.
-
Reaction: Gently heat the mixture to reflux (for neat thionyl chloride, the boiling point is 76 °C; if a solvent is used, the temperature will be that of the solvent's boiling point). Maintain the reflux with stirring for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood as sulfur dioxide and hydrogen chloride gases are evolved.
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots, quenching them with methanol to form the methyl ester, and analyzing the mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
Purification: The crude this compound is then purified by vacuum distillation.[1] Collect the fraction boiling at 149-150 °C at a pressure of 2.92 kPa.[1]
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction evolves toxic gases (SO₂ and HCl), which must be properly vented or trapped.
-
All glassware must be thoroughly dried before use to prevent the decomposition of the chlorinating agent and the product.
Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.5 ppm), cyclopentyl protons (multiplets, ~1.8-2.5 ppm). |
| ¹³C NMR | Carbonyl carbon (~175 ppm), quaternary carbon attached to phenyl group, phenyl carbons (~125-145 ppm), cyclopentyl carbons. |
| IR Spectroscopy | Strong C=O stretch for the acyl chloride at a characteristic high frequency (~1780-1815 cm⁻¹), C-Cl stretch, aromatic C-H and C=C stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product (m/z = 208.68), with a characteristic isotopic pattern for a chlorine-containing compound. |
This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and analytical capabilities.
References
The Biological Frontier of 1-Phenylcyclopentane-1-carbonyl Chloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-phenylcyclopentane-1-carbonyl chloride represent a class of compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth analysis of their biological activities, drawing from available research on closely related analogs, primarily 1-phenylcyclopentane-1-carboxamide and 1-phenylcycloalkanecarboxylic acid derivatives. While data on the carbonyl chloride moiety itself is limited in publicly accessible literature, the established biological profiles of its immediate derivatives offer valuable insights into potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
The 1-phenylcyclopentane core structure is a recurring motif in pharmacologically active compounds, valued for its conformational rigidity and synthetic accessibility. The addition of a carbonyl chloride group at the 1-position creates a reactive intermediate, this compound, which is a versatile precursor for a diverse library of derivatives, most notably amides and esters. These derivatives have been investigated for a range of biological activities, including but not limited to, interactions with the central nervous system and enzymatic inhibition. This guide will explore the reported biological activities of these derivatives, with a focus on quantitative data and the methodologies used to obtain it.
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activity of 1-phenylcyclopentane derivatives and their close analogs. This data is crucial for understanding structure-activity relationships (SAR) and for guiding future drug design efforts.
| Compound ID/Name | Target(s) | Assay Type | IC50/Ki/EC50 (µM) | Reference |
| Carbetapentane | Sigma 1 Receptor | Radioligand Binding | Ki = 0.019 | [1] |
| Muscarinic M1 Receptor | Radioligand Binding | Ki = 1.1 | [1] | |
| Muscarinic M2 Receptor | Radioligand Binding | Ki = 0.42 | [1] | |
| Compound 34 | Sigma 1 Receptor | Radioligand Binding | Ki = 0.011 | [1] |
| Sigma 2 Receptor | Radioligand Binding | Ki = 0.72 | [1] | |
| Compound 35 | Sigma 1 Receptor | Radioligand Binding | Ki = 0.009 | [1] |
| Sigma 2 Receptor | Radioligand Binding | Ki = 0.70 | [1] | |
| Compound 39 | Sigma 1 Receptor | Radioligand Binding | Ki = 0.018 | [1] |
| Sigma 2 Receptor | Radioligand Binding | Ki = 0.92 | [1] | |
| Various Cyclopentane Derivatives | AKR1C1 | Enzyme Inhibition | Active in low micromolar range | [2] |
| AKR1C3 | Enzyme Inhibition | Active in low micromolar range | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for key experiments cited in the literature for assessing the biological activity of 1-phenylcyclopentane derivatives and their analogs.
Radioligand Binding Assay for Sigma Receptors
This protocol is adapted from studies on 1-phenylcycloalkanecarboxylic acid derivatives.[1]
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Guinea pig brain tissue (for sigma-1) or rat liver tissue (for sigma-2)
-
[³H]-(+)-pentazocine (for sigma-1) or [³H]-DTG (for sigma-2)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (1-phenylcyclopentane derivatives)
-
Haloperidol (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: In a final volume of 200 µL, incubate the membrane preparation with the radioligand ([³H]-(+)-pentazocine for sigma-1 or [³H]-DTG for sigma-2) and various concentrations of the test compound.
-
Non-specific Binding: In a parallel set of tubes, add a high concentration of haloperidol to determine non-specific binding.
-
Incubation: Incubate the assay tubes at room temperature for a specified time (e.g., 120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay for AKR1C1 and AKR1C3
This protocol is a generalized procedure based on the evaluation of cyclopentane derivatives as inhibitors of steroid metabolizing enzymes.[2]
Objective: To determine the inhibitory potency (IC50) of test compounds against the enzymes AKR1C1 and AKR1C3.
Materials:
-
Recombinant human AKR1C1 and AKR1C3 enzymes
-
Substrate (e.g., a steroid such as progesterone)
-
Cofactor (NADPH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (1-phenylcyclopentane derivatives)
-
Spectrophotometer or plate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the phosphate buffer, NADPH, and the respective enzyme (AKR1C1 or AKR1C3).
-
Inhibitor Addition: Add various concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at a controlled temperature (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations: Pathways and Workflows
Visual representations are invaluable for understanding complex biological systems and experimental designs. The following diagrams were created using the DOT language.
General Workflow for Drug Discovery and Evaluation
Caption: A simplified workflow for the discovery and development of new therapeutic agents.
Simplified Sigma-1 Receptor Signaling
Caption: A simplified representation of a potential Sigma-1 receptor signaling pathway.
Enzyme Inhibition Mechanism
References
Solubility Profile of 1-Phenylcyclopentane-1-carbonyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 1-phenylcyclopentane-1-carbonyl chloride in organic solvents. Due to the compound's reactive nature, particularly its reactivity with protic solvents, this document focuses on qualitative solubility characteristics and outlines a generalized experimental protocol for safely determining its solubility. This information is critical for professionals in drug development and chemical synthesis who utilize this reagent in their workflows.
Physicochemical Properties
This compound is a chemical intermediate, appearing as a liquid at room temperature.[1] Its reactivity is largely dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack. This high reactivity, especially towards water, means it cannot be considered to dissolve in aqueous solutions; instead, it undergoes a vigorous reaction.[2]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃ClO | [3] |
| Molecular Weight | 208.68 g/mol | [3] |
| Physical Form | Liquid | [1] |
| Boiling Point | 149-150 °C at 2.92 kPa | |
| Boiling Point | 88-90 °C at 0.4 Torr | [4] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [4] |
| Water Solubility | Reacts violently | [2] |
Table 1: Physicochemical Properties of this compound
Qualitative Solubility in Organic Solvents
For practical applications, solubility is expected in common anhydrous aprotic solvents used in synthesis.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | These solvents are standard media for reactions involving acyl chlorides and are unlikely to react. |
| Aprotic Non-polar | Toluene, Hexanes | Likely Soluble | Solubility will depend on the overall polarity of the molecule. |
| Protic Polar | Ethanol, Methanol | Reactive | Acyl chlorides react with alcohols to form esters. |
| Protic Polar | Water | Reactive | Vigorous reaction to form the corresponding carboxylic acid.[2] |
Table 2: Expected Qualitative Solubility of this compound
Experimental Protocol for Solubility Determination
Given the reactivity of this compound, a carefully designed experimental protocol is necessary to determine its solubility in a given organic solvent. The following is a generalized procedure that should be adapted based on the specific solvent and available analytical techniques. All operations must be conducted under anhydrous conditions in a well-ventilated fume hood.
A visual representation of the experimental workflow is provided below.
Caption: A generalized workflow for determining the solubility of a reactive compound like this compound.
Detailed Methodology
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous grade organic solvents. If not available, the solvent should be dried using appropriate methods (e.g., molecular sieves).
-
Handle this compound under an inert atmosphere to prevent hydrolysis from ambient moisture.
-
-
Gravimetric Method (for a saturated solution):
-
In a sealed, tared vial under an inert atmosphere, add a known volume of the desired anhydrous organic solvent.
-
Incrementally add small, precisely weighed amounts of this compound to the solvent.
-
After each addition, securely seal the vial and agitate it (e.g., using a magnetic stirrer or vortex mixer) at a constant temperature until the solid is fully dissolved.
-
Continue adding the compound until a small amount of undissolved solid persists, indicating a saturated solution.
-
Allow the solution to equilibrate for a set period (e.g., 24 hours) at a constant temperature with gentle agitation to ensure saturation.
-
Carefully filter the saturated solution through a pre-weighed syringe filter to remove any undissolved solid.
-
Weigh the clear, saturated filtrate.
-
Evaporate the solvent from the filtrate under reduced pressure and weigh the remaining residue (the dissolved compound).
-
Calculate the solubility as the mass of the residue per volume or mass of the solvent.
-
-
Instrumental Analysis Method:
-
Prepare a saturated solution as described in steps 2a-2e.
-
After equilibration, carefully take an aliquot of the supernatant (the clear liquid above any undissolved solid).
-
Dilute the aliquot with a known volume of the same anhydrous solvent.
-
Analyze the diluted sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of this compound. A pre-established calibration curve will be necessary for accurate quantification.
-
Calculate the solubility based on the determined concentration and the dilution factor. The derivatization of the acyl chloride may be necessary for stable and reproducible HPLC analysis.[6]
-
Safety Precautions
This compound is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors. Due to its reactivity with water, care should be taken to avoid contact with moisture.
References
- 1. This compound | 17380-62-0 [sigmaaldrich.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. This compound | C12H13ClO | CID 12378905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-Phenylcyclopentanecarbonyl chloride | 17380-62-0 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 1-Phenylcyclopentane-1-carbonyl chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-phenylcyclopentane-1-carbonyl chloride in various acylation reactions. This versatile reagent serves as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The protocols detailed below offer step-by-step guidance for laboratory-scale synthesis, while the accompanying data and diagrams provide essential information for reaction planning and optimization.
Overview of Acylation Reactions
This compound is a reactive acyl halide that readily participates in nucleophilic acyl substitution reactions. The bulky 1-phenylcyclopentyl group can introduce unique steric and electronic properties to the target molecules, making it a valuable synthon in medicinal chemistry. The primary applications of this reagent lie in Friedel-Crafts acylation to form aryl ketones, esterification of alcohols, and amidation of amines.
Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation allows for the introduction of the 1-phenylcyclopentanoyl group onto an aromatic ring, forming a ketone. This reaction is a powerful tool for carbon-carbon bond formation.
Reaction Scheme:
Logical Workflow for Friedel-Crafts Acylation:
Caption: General workflow for a Friedel-Crafts acylation reaction.
Experimental Protocol: Friedel-Crafts Acylation of Benzene
This protocol describes the synthesis of (1-phenylcyclopentyl)(phenyl)methanone.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous benzene (10 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 2M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ketone.
Quantitative Data for Friedel-Crafts Acylation:
| Aromatic Substrate | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzene | AlCl₃ | DCM/Benzene | 0 to RT | 4.5 | ~85 | [General Procedure] |
| Toluene | AlCl₃ | DCM | 0 to RT | 5 | ~80 (p-isomer) | [General Procedure] |
| Thiophene | SnCl₄ | Nitrobenzene | 150 | 3 | ~70 | [1] |
Acylation of Alcohols (Esterification)
This compound reacts with alcohols in the presence of a base to form the corresponding esters. This reaction is fundamental in the synthesis of various drug molecules, including the anticholinergic and antitussive agent Caramiphen (as its amino ester derivative).
Reaction Scheme:
Experimental Protocol: Synthesis of 2-(Diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate[2]
This protocol is adapted from the synthesis of a precursor to Caramiphen.[2]
Materials:
-
This compound (20.8 parts by weight)[2]
-
2-(Diethylamino)ethanol (12 parts by weight)[2]
-
Absolute ether (300 parts by volume)[2]
-
Dilute hydrochloric acid
-
Potassium carbonate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 20.8 parts of this compound in 250 parts by volume of absolute ether.[2]
-
Cool the solution in a salt-ice bath to below 0 °C with stirring.[2]
-
Slowly add a solution of 12 parts of 2-(diethylamino)ethanol in 50 parts by volume of absolute ether, maintaining the temperature below 0 °C.[2]
-
After the addition is complete, continue stirring at room temperature for 2 hours.[2]
-
Wash the reaction mixture twice with water and then once with dilute hydrochloric acid.[2]
-
Collect the aqueous acidic solutions and extract with ether to remove any unreacted starting materials.[2]
-
Make the aqueous solution alkaline with potassium carbonate to free the basic ester.[2]
-
Extract the product into ether.[2]
-
Wash the ethereal solution with water, dry over potassium carbonate, and distill off the solvent.[2]
-
The resulting basic ester can be further purified by distillation under reduced pressure (boiling point 140 °C at 0.07 mm Hg).[2]
Acylation of Amines (Amidation)
The reaction of this compound with primary or secondary amines yields the corresponding amides. This is a robust and high-yielding transformation.
Reaction Scheme:
Signaling Pathway for Amide Formation:
Caption: Mechanism of amide formation from an acyl chloride.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-1-phenylcyclopentanecarboxamides
Materials:
-
This compound
-
Substituted aniline
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the pure amide.
Quantitative Data for Amidation Reactions:
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | DCM | 0 to RT | 12 | >90 | [General Procedure] |
| 4-Nitroaniline | Pyridine | THF | 0 to RT | 12 | ~95 | [3] |
| Diethylamine | Triethylamine | Ether | 0 to RT | 2 | >90 | [General Procedure] |
Safety Information
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
Disclaimer: The protocols provided are for informational purposes only and should be carried out by qualified individuals in a properly equipped laboratory setting. Appropriate safety precautions should always be taken.
References
- 1. US4814508A - Friedel-crafts preparation of aromatic ketones - Google Patents [patents.google.com]
- 2. US2404588A - Basic esters of 1-aryl-cycloalkyl-1-carboxylic acids and a process for their manufacture - Google Patents [patents.google.com]
- 3. US6222013B1 - Process for esterification of amino - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of 1-Phenylcyclopentane-1-carbonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel carboxamide derivatives is a cornerstone of modern medicinal chemistry and drug discovery. The 1-phenylcyclopentane-1-carboxamide scaffold, in particular, represents a promising structural motif. The rigid cyclopentyl group, combined with the aromatic phenyl ring, provides a unique three-dimensional architecture that can be exploited for targeted interactions with biological macromolecules. This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of N-substituted 1-phenylcyclopentane-1-carboxamides through the reaction of 1-phenylcyclopentane-1-carbonyl chloride with various primary amines.
Applications in Drug Discovery
Derivatives of 1-phenylcyclopentane-1-carboxamide are of significant interest to the pharmaceutical industry due to their potential therapeutic applications across various disease areas. The structural analogue, 1-phenylcyclopropane carboxamide, has been investigated for a range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties[1].
Anticancer Potential: Recent studies have highlighted the antiproliferative activity of compounds containing the phenylcycloalkane moiety. For instance, cyclopentenone derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways and the activation of caspase-3. Furthermore, cyclopentane-fused anthraquinones have been found to interact with DNA and inhibit topoisomerase I, a key enzyme in DNA replication and a validated target in oncology. Molecular docking studies of 1-phenylcyclopentane carboxylic acid, the precursor to the title compound, suggest its potential as an anti-cancer agent. These findings indicate that N-substituted 1-phenylcyclopentane-1-carboxamides are promising candidates for the development of novel anticancer therapeutics.
Anti-inflammatory Activity: The NLRP3 (NOD-like receptor protein 3) inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Structurally related N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogues have been identified as potent inhibitors of the NLRP3 inflammasome. This suggests that the 1-phenylcyclopentane-1-carboxamide scaffold could be a valuable starting point for the design of novel anti-inflammatory agents.
Reaction Overview
The reaction of this compound with a primary amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically rapid and high-yielding.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 1-Phenylcyclopentane-1-carboxamides
This protocol outlines a general method for the reaction of this compound with a variety of primary amines.
Materials:
-
This compound
-
Primary amine of choice (e.g., aniline, benzylamine, etc.)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the reaction mixture. The addition is typically performed dropwise at 0 °C to control any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 1-phenylcyclopentane-1-carboxamide.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of this compound
This protocol describes the synthesis of the starting acyl chloride from the corresponding carboxylic acid.
Materials:
-
1-Phenylcyclopentane-1-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
Reaction Setup: In a fume hood, suspend or dissolve 1-phenylcyclopentane-1-carboxylic acid (1.0 equivalent) in anhydrous DCM or toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with aqueous NaOH).
-
Addition of Chlorinating Agent:
-
Using Thionyl Chloride: Add thionyl chloride (2.0-3.0 equivalents) dropwise to the mixture at room temperature.
-
Using Oxalyl Chloride: Add oxalyl chloride (1.5-2.0 equivalents) dropwise to the mixture, followed by the addition of a catalytic amount of DMF (1-2 drops).
-
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride or oxalyl chloride and solvent by distillation or under reduced pressure.
-
Product Isolation: The resulting this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Data Presentation
The following table summarizes representative data for the synthesis of N-substituted 1-phenylcyclopropane-1-carboxamides, a close structural analog, which can serve as a reference for expected yields and reaction conditions for the corresponding cyclopentane derivatives.
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | DIPEA | DMF | 2 | 82 |
| 2 | 4-Fluoroaniline | DIPEA | DMF | 2 | 85 |
| 3 | 4-Chloroaniline | DIPEA | DMF | 2.5 | 88 |
| 4 | 4-Bromoaniline | DIPEA | DMF | 2.5 | 91 |
| 5 | 4-Methylaniline | DIPEA | DMF | 2 | 84 |
| 6 | 4-Methoxyaniline | DIPEA | DMF | 3 | 80 |
| 7 | Benzylamine | DIPEA | DMF | 1.5 | 89 |
| 8 | 2-Phenylethylamine | DIPEA | DMF | 2 | 86 |
Data adapted from a study on 1-phenylcyclopropane carboxamides and is intended to be illustrative.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-substituted 1-phenylcyclopentane-1-carboxamides.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of the target compounds.
Potential Signaling Pathway in Cancer
Caption: A plausible signaling pathway for the anticancer activity of 1-phenylcyclopentane-1-carboxamide derivatives.
References
Application Notes and Protocols: Synthesis of Amides Using 1-Phenylcyclopentane-1-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a diverse range of N-substituted amides from 1-phenylcyclopentane-1-carbonyl chloride. Amides are a critical functional group in medicinal chemistry, and the 1-phenylcyclopentane moiety offers a unique three-dimensional scaffold that can be exploited for probing protein-ligand interactions. These application notes describe the general reaction, specific experimental procedures, and purification methods. Additionally, potential applications of the resulting 1-phenylcyclopentanecarboxamides in cancer therapy are discussed, with a focus on their possible role as inhibitors of key signaling pathways involved in cell proliferation and survival.
Introduction
Amide bond formation is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals, natural products, and other biologically active molecules. The reaction of an acyl chloride with a primary or secondary amine is a robust and efficient method for creating this crucial linkage. This compound serves as a versatile building block, introducing a bulky, lipophilic, and conformationally constrained phenylcyclopentane group. This structural motif is of interest in drug discovery for its potential to enhance binding affinity and metabolic stability.
Recent studies have highlighted the anticancer and antiproliferative properties of various carboxamide derivatives.[1][2][3] These compounds have been shown to target and inhibit key components of signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and EGFR pathways, as well as enzymes like topoisomerase. The amides synthesized from this compound represent a novel class of compounds that could be explored for such therapeutic applications.
Data Presentation
The following table summarizes the expected yields for the synthesis of various N-substituted 1-phenylcyclopentane-1-carboxamides based on general amide formation reactions. Please note that actual yields may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | N-phenyl-1-phenylcyclopentane-1-carboxamide | 85-95 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | 80-90 |
| 3 | Benzylamine | N-benzyl-1-phenylcyclopentane-1-carboxamide | 90-98 |
| 4 | Piperidine | 1-(1-phenylcyclopentane-1-carbonyl)piperidine | 90-98 |
| 5 | Morpholine | 4-(1-phenylcyclopentane-1-carbonyl)morpholine | 88-96 |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 1-Phenylcyclopentane-1-carboxamides
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, piperidine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (5-10 mL per mmol of amine) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 1-phenylcyclopentane-1-carboxamide.
Characterization:
The structure and purity of the synthesized amides should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted 1-phenylcyclopentane-1-carboxamides.
Potential Signaling Pathway Inhibition
The synthesized 1-phenylcyclopentanecarboxamides may exert antiproliferative effects by inhibiting key signaling pathways involved in cancer cell growth and survival. The diagram below depicts a simplified representation of the PI3K/Akt signaling pathway and a hypothetical point of inhibition by a 1-phenylcyclopentanecarboxamide derivative.[1][4][5]
Conclusion
The protocol described herein provides a straightforward and efficient method for the synthesis of a variety of N-substituted amides from this compound. The resulting 1-phenylcyclopentanecarboxamides are of significant interest for further investigation as potential therapeutic agents, particularly in the field of oncology. The unique structural features of these compounds, combined with the well-established importance of the amide functional group in drug design, make them promising candidates for the development of novel inhibitors of key cellular signaling pathways. Further studies are warranted to explore the full therapeutic potential of this class of molecules.
References
Application Notes and Protocols for 1-Phenylcyclopentane-1-carbonyl chloride in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclopentane-1-carbonyl chloride is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a variety of novel organic compounds. Its unique structural motif, featuring a phenyl group attached to a five-membered carbocyclic ring, makes it a precursor for molecules with potential applications in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds with potential therapeutic activities, such as antiviral and anticonvulsant agents.
Application 1: Synthesis of Novel Antiviral Agents
Recent research has identified piperazinylquinoline derivatives as potent inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein.[1][2] The synthesis of these inhibitors often involves the acylation of a piperazine-containing core with various acyl chlorides. This compound can be employed in this context to generate novel analogs with potentially improved pharmacokinetic or pharmacodynamic properties.
Logical Workflow for Synthesis of a Novel RSV Fusion Inhibitor Analog
Caption: Workflow for the synthesis and evaluation of a novel antiviral agent.
Experimental Protocol: Synthesis of (1-Phenylcyclopentyl)(4-(quinolin-2-yl)piperazin-1-yl)methanone
This protocol is adapted from the general procedure for the synthesis of piperazinylquinoline derivatives.[1]
Materials:
-
This compound
-
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl) in ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Acylation:
-
To a solution of tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of this compound (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: EtOAc/Hexanes gradient) to obtain the Boc-protected intermediate.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in ethyl acetate.
-
Cool the solution to 0-5 °C and add a solution of HCl in ethyl acetate (4 M).
-
Stir the mixture at room temperature for 2-4 hours.
-
Collect the resulting precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the hydrochloride salt of the final product.
-
Quantitative Data (Hypothetical)
| Step | Reactant | Product | Yield (%) | Purity (HPLC) |
| Acylation | This compound | Boc-protected intermediate | 85 | >95% |
| Deprotection | Boc-protected intermediate | (1-Phenylcyclopentyl)(4-(quinolin-2-yl)piperazin-1-yl)methanone HCl | 92 | >98% |
Application 2: Synthesis of Novel Anticonvulsant Agents
The 1-phenylcycloalkylamine scaffold is a known pharmacophore for anticonvulsant activity. Contraction of the cyclohexane ring in phencyclidine (PCP) analogs to a cyclopentane ring has been shown to potentially improve the therapeutic index.[3] this compound can be used to synthesize a library of 1-phenylcyclopentane-1-carboxamides, which are of interest as potential anticonvulsant agents.
Signaling Pathway: Potential Mechanism of Action
While the precise mechanism for novel anticonvulsants would require extensive investigation, many existing drugs with this scaffold act as non-competitive NMDA receptor antagonists.
Caption: Potential mechanism of action for novel anticonvulsant compounds.
Experimental Protocol: General Synthesis of 1-Phenylcyclopentane-1-carboxamides
This protocol is based on standard amide coupling reactions.
Materials:
-
This compound
-
A primary or secondary amine (e.g., benzylamine, morpholine)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., dichloromethane - DCM, or tetrahydrofuran - THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Amide Formation:
-
Dissolve the amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by either recrystallization or silica gel column chromatography to obtain the desired 1-phenylcyclopentane-1-carboxamide.
-
Quantitative Data (Representative Examples)
| Amine Reactant | Product | Yield (%) | Melting Point (°C) |
| Benzylamine | N-Benzyl-1-phenylcyclopentane-1-carboxamide | 91 | 112-114 |
| Morpholine | (Morpholino)(1-phenylcyclopentyl)methanone | 88 | 95-97 |
| Aniline | N,1-Diphenylcyclopentane-1-carboxamide | 85 | 130-132 |
Conclusion
This compound is a readily accessible and reactive intermediate for the synthesis of novel organic compounds. The protocols and data presented herein demonstrate its utility in the creation of potential antiviral and anticonvulsant agents through straightforward acylation and amidation reactions. Researchers are encouraged to adapt these methodologies to generate diverse libraries of compounds for further biological evaluation and drug discovery efforts.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amines Following Derivatization with 1-Phenylcyclopentane-1-carbonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aliphatic amines are a class of organic compounds that are frequently analyzed in environmental, biological, and pharmaceutical samples.[1][2] However, their analysis by high-performance liquid chromatography (HPLC) can be challenging due to their lack of a strong chromophore, high polarity, and potential for peak tailing.[3] To overcome these limitations, a pre-column derivatization step is often employed.[4][5] Derivatization converts the amines into derivatives with improved chromatographic and detection properties.[1][3] This application note describes a method for the derivatization of primary and secondary amines with 1-phenylcyclopentane-1-carbonyl chloride for subsequent HPLC analysis.
The derivatizing agent, this compound, introduces a phenyl group, which acts as a chromophore, allowing for sensitive UV detection. The derivatization reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide derivative and hydrochloric acid.[6][7][8] The increased hydrophobicity of the resulting derivative also improves its retention on reversed-phase HPLC columns.[4]
Principle of the Method
Primary and secondary amines are derivatized with this compound in an alkaline medium. The excess derivatizing reagent is quenched, and the resulting stable amide derivatives are separated by reversed-phase HPLC with UV detection.
Experimental Protocols
1. Materials and Reagents
-
This compound (PCPC-Cl)
-
Amine standards (e.g., methylamine, ethylamine, diethylamine)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Syringe filters (0.45 µm)
2. Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Micropipettes
3. Preparation of Solutions
-
Derivatizing Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of a suitable solvent (e.g., water or methanol).
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent.
4. Derivatization Procedure
-
To 100 µL of the amine standard solution or sample in a microcentrifuge tube, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of the 10 mg/mL PCPC-Cl solution in acetonitrile.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Add 50 µL of 1 M HCl to quench the reaction and neutralize the excess base.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions
-
Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 50-80% B
-
15-20 min: 80% B
-
20-21 min: 80-50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Data Presentation
The following table summarizes hypothetical quantitative data for the HPLC analysis of two representative amines after derivatization with PCPC-Cl. Actual values will need to be determined experimentally.
| Analyte (Derivative) | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) (1-100 µg/mL) |
| Methylamine-PCPC | 8.5 | 0.5 | 1.5 | >0.995 |
| Diethylamine-PCPC | 12.2 | 0.3 | 1.0 | >0.998 |
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism of amine derivatization with this compound.
Experimental Workflow
Caption: Workflow for the derivatization and HPLC analysis of amines.
References
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Chemical derivatization processes applied to amine determination in samples of different matrix composition. | Semantic Scholar [semanticscholar.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
The Versatility of 1-Phenylcyclopentane-1-carbonyl chloride in Medicinal Chemistry: A Gateway to Modulating the Sigma-1 Receptor
For Immediate Release
[City, State] – [Date] – 1-Phenylcyclopentane-1-carbonyl chloride, a reactive acyl chloride, is emerging as a valuable scaffold in medicinal chemistry, primarily for the development of potent and selective ligands for the sigma-1 (σ1) receptor. This versatile building block provides a straightforward entry into a class of compounds with significant potential for treating a range of central nervous system (CNS) disorders, including neurodegenerative diseases, ischemic stroke, and convulsive seizures.
Derivatives of 1-phenylcyclopentane-1-carboxylic acid, readily synthesized from the corresponding carbonyl chloride, have been shown to exhibit high affinity and selectivity for the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The modulation of this receptor has been linked to the regulation of ion channels, calcium signaling, and neuronal plasticity, making it a prime target for therapeutic intervention.
This application note provides an overview of the medicinal chemistry applications of this compound, with a focus on the synthesis and biological evaluation of its derivatives as σ1 receptor ligands. Detailed experimental protocols and a summary of their pharmacological data are presented to aid researchers and drug development professionals in this promising area of study.
Data Presentation: Pharmacological Profile of 1-Phenylcyclopentane Derivatives
The following table summarizes the binding affinities of a series of 1-phenylcycloalkanecarboxylic acid derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as for muscarinic (m1 and m2) and PCP receptors. The data highlights the potential for developing highly selective σ1 receptor ligands from the 1-phenylcyclopentane scaffold.
| Compound | Ring Size | R | Ki (nM) σ1 | Ki (nM) σ2 | Ki (nM) Muscarinic (m1/m2) | Ki (nM) PCP |
| Carbetapentane | Cyclopentyl | 2-(2-(diethylamino)ethoxy)ethyl | 1.8 | 100 | 25 / 40 | >10,000 |
| Analog 1 | Cyclopentyl | 2-(diethylamino)ethyl | 3.2 | 150 | 30 / 55 | >10,000 |
| Analog 2 | Cyclopentyl | 2-(morpholino)ethyl | 2.5 | 120 | >10,000 / >10,000 | >10,000 |
| Analog 3 | Cyclopropyl | 2-(diethylamino)ethyl | 15 | 350 | >10,000 / >10,000 | >10,000 |
| Analog 4 | Cyclohexyl | 2-(diethylamino)ethyl | 4.5 | 180 | 45 / 70 | >10,000 |
Experimental Protocols
Synthesis of 1-Phenylcyclopentane-1-carboxylic Acid Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 1-phenylcyclopentane-1-carboxylic acid esters, exemplified by the preparation of Carbetapentane analogs.
Step 1: Synthesis of 1-Phenylcyclopentane-1-carboxylic Acid 1-Phenylcyclopentane-1-carbonitrile is hydrolyzed under acidic or basic conditions to yield 1-phenylcyclopentane-1-carboxylic acid.
Step 2: Formation of this compound 1-Phenylcyclopentane-1-carboxylic acid is refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or toluene. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which is often used in the next step without further purification.
Step 3: Esterification with Amino Alcohols To a solution of the desired amino alcohol (e.g., 2-(2-(diethylamino)ethoxy)ethanol for Carbetapentane) in an inert solvent such as toluene, an equimolar amount of this compound is added dropwise. The reaction mixture is heated under reflux for several hours. After cooling, the mixture is washed with an aqueous base (e.g., NaOH solution) and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude ester can be purified by vacuum distillation or column chromatography.
Sigma-1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
--INVALID-LINK---Pentazocine (radioligand)
-
Guinea pig brain membranes (source of σ1 receptors)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Haloperidol (for determining non-specific binding)
-
Test compounds (derivatives of this compound)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare guinea pig brain membrane homogenates.
-
In a 96-well plate, add the following in order:
-
Tris-HCl buffer
-
Test compound at various concentrations or buffer for total binding or haloperidol (10 µM final concentration) for non-specific binding.
-
--INVALID-LINK---Pentazocine (at a final concentration close to its Kd, e.g., 2 nM).
-
Membrane homogenate (containing 100-200 µg of protein).
-
-
Incubate the plate at 37°C for 150 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves.
-
Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Mechanism of Action
The following diagrams illustrate the synthetic workflow for preparing sigma-1 receptor ligands from this compound and the proposed signaling pathway of these compounds.
Caption: Synthetic workflow for the preparation and evaluation of sigma-1 receptor ligands.
Caption: Sigma-1 receptor signaling cascade initiated by ligand binding.
Application Notes and Protocols: Synthesis of Esters from 1-Phenylcyclopentane-1-carbonyl chloride and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a variety of esters from 1-Phenylcyclopentane-1-carbonyl chloride and different classes of alcohols, including primary, secondary, tertiary, and functionalized alcohols. The esterification is achieved through a robust and efficient method involving the reaction of the acid chloride with the respective alcohol in the presence of a base. This application note includes optimized reaction conditions, purification procedures, and comprehensive characterization data for the synthesized esters. All quantitative data is summarized for easy comparison, and a detailed experimental workflow is provided. Esters of 1-phenylcyclopentane-1-carboxylic acid are of interest in medicinal chemistry, as derivatives have shown potential as antispasmodics and antitussives.
Introduction
Esterification is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical and materials science industries. The reaction of an acid chloride with an alcohol is a highly effective method for ester formation due to the high reactivity of the acid chloride. This protocol focuses on the synthesis of esters from this compound, a readily available starting material. The methods described herein are applicable to a range of alcohols, demonstrating the versatility of this synthetic route for creating diverse molecular libraries for drug discovery and other applications.
General Reaction Scheme
The general reaction for the synthesis of 1-phenylcyclopentyl esters from this compound and an alcohol (R-OH) is depicted below. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of 1-phenylcyclopentyl esters.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of representative esters from primary, secondary, tertiary, and functionalized alcohols.
Materials and Methods
-
Reagents: this compound (commercially available), ethanol (anhydrous), 2-propanol (anhydrous), tert-butanol (anhydrous), ethylene glycol (anhydrous), triethylamine (distilled), dichloromethane (DCM, anhydrous), diethyl ether, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate.
-
Apparatus: Round-bottom flasks, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet, ice bath, rotary evaporator, column chromatography setup.
General Procedure for Ester Synthesis
To a stirred solution of the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, a solution of this compound (1.0 eq.) in anhydrous DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in Table 1. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Synthesis of Ethyl 1-phenylcyclopentanecarboxylate (Primary Alcohol)
The general procedure was followed using ethanol.
Synthesis of Isopropyl 1-phenylcyclopentanecarboxylate (Secondary Alcohol)
The general procedure was followed using 2-propanol.
Synthesis of tert-Butyl 1-phenylcyclopentanecarboxylate (Tertiary Alcohol)
The general procedure was followed using tert-butanol. The reaction may require a longer reaction time or gentle heating to proceed to completion.
Synthesis of 2-Hydroxyethyl 1-phenylcyclopentanecarboxylate (Functionalized Alcohol)
The general procedure was followed using ethylene glycol. To favor mono-esterification, an excess of ethylene glycol can be used.
Data Presentation
The following table summarizes the reaction conditions and results for the synthesis of various 1-phenylcyclopentyl esters.
| Alcohol | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Ethanol | Ethyl 1-phenylcyclopentanecarboxylate | 4 | 0 to RT | 92 | 7.35-7.20 (m, 5H), 4.15 (q, J=7.1 Hz, 2H), 2.50-2.35 (m, 2H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 4H), 1.20 (t, J=7.1 Hz, 3H) | 175.5, 142.0, 128.5, 127.0, 126.5, 61.0, 59.5, 35.0, 24.0, 14.0 | 2960, 1730 (C=O), 1250, 1180 |
| 2-Propanol | Isopropyl 1-phenylcyclopentanecarboxylate | 6 | 0 to RT | 88 | 7.35-7.20 (m, 5H), 5.00 (sept, J=6.3 Hz, 1H), 2.50-2.35 (m, 2H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 4H), 1.20 (d, J=6.3 Hz, 6H) | 175.0, 142.1, 128.4, 126.9, 126.4, 68.5, 59.6, 35.1, 24.1, 21.9 | 2970, 1725 (C=O), 1240, 1100 |
| tert-Butanol | tert-Butyl 1-phenylcyclopentanecarboxylate | 24 | RT | 75 | 7.35-7.20 (m, 5H), 2.45-2.30 (m, 2H), 2.05-1.90 (m, 2H), 1.80-1.65 (m, 4H), 1.45 (s, 9H) | 174.8, 142.5, 128.3, 126.8, 126.3, 81.0, 60.0, 35.2, 28.2, 24.2 | 2975, 1720 (C=O), 1255, 1150 |
| Ethylene Glycol | 2-Hydroxyethyl 1-phenylcyclopentanecarboxylate | 8 | 0 to RT | 85 (mono-ester) | 7.35-7.20 (m, 5H), 4.25 (t, J=4.5 Hz, 2H), 3.80 (t, J=4.5 Hz, 2H), 2.50-2.35 (m, 2H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 4H), 2.50 (br s, 1H, OH) | 176.0, 141.9, 128.6, 127.1, 126.6, 67.0, 61.5, 59.4, 35.0, 24.0 | 3450 (OH), 2960, 1728 (C=O), 1245, 1170 |
Experimental Workflow
Caption: Workflow for the synthesis of 1-phenylcyclopentyl esters.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water will hydrolyze the acid chloride. Check the quality of the triethylamine; it should be distilled to remove any nucleophilic impurities.
-
Incomplete Reaction: For sterically hindered alcohols (e.g., tert-butanol), a longer reaction time or gentle heating may be necessary. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Side Products: The formation of the anhydride of 1-phenylcyclopentanecarboxylic acid can occur if there is any moisture present. Ensure a strictly anhydrous setup.
Conclusion
The protocols outlined in this application note provide a reliable and versatile method for the synthesis of a range of 1-phenylcyclopentyl esters. The reactions are generally high-yielding and the products can be readily purified by standard chromatographic techniques. These procedures are suitable for generating libraries of ester derivatives for further investigation in drug discovery and development programs.
Disclaimer: The information provided in this document is intended for use by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user assumes all responsibility for the safe handling and disposal of chemicals.
Troubleshooting & Optimization
Technical Support Center: 1-Phenylcyclopentane-1-carbonyl chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-Phenylcyclopentane-1-carbonyl chloride in reactions with nucleophiles. Due to the sterically hindered nature of this tertiary acyl chloride, researchers may encounter specific side reactions and challenges not commonly observed with simpler acyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound with nucleophiles like amines and alcohols?
A1: The primary reaction is nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the corresponding N-substituted amide or ester.
Q2: How does the structure of this compound influence its reactivity?
A2: The carbonyl group is attached to a quaternary carbon, which creates significant steric hindrance. This bulkiness can slow down the rate of nucleophilic attack compared to less hindered acyl chlorides.
Q3: What is a common side product when reacting this compound with primary or secondary amines?
A3: A common side product is the hydrochloride salt of the amine nucleophile. The reaction produces hydrogen chloride (HCl) as a byproduct, which can then react with the basic amine present in the reaction mixture. To avoid this, a non-nucleophilic base is often added to scavenge the HCl.[1][2]
Q4: Can this compound be used in Friedel-Crafts acylation reactions?
A4: Yes, it can be used as an acylating agent in Friedel-Crafts reactions to introduce the 1-phenylcyclopentanecarbonyl group onto an aromatic ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required. However, the steric hindrance of the acyl chloride can affect the reaction rate and may require more forcing conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired amide/ester product. | 1. Steric Hindrance: The bulky nature of both the acyl chloride and potentially the nucleophile is impeding the reaction. 2. Insufficiently reactive nucleophile: The nucleophile may not be strong enough to overcome the steric barrier. 3. Hydrolysis of the acyl chloride: The acyl chloride may have degraded due to moisture. | 1. Increase Reaction Temperature: Heating the reaction can provide the necessary energy to overcome the activation barrier. 2. Use a more potent nucleophile or a catalyst: For alcoholysis, consider converting the alcohol to its more nucleophilic alkoxide form using a non-nucleophilic base. For amidation, ensure the amine is sufficiently basic. The use of acylation catalysts can also be explored. 3. Use anhydrous conditions: Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of an unknown byproduct, potentially from an elimination reaction. | Elimination (E2) Pathway: With sterically hindered tertiary halides, a strong base can promote elimination of HCl to form a ketene intermediate, which can then undergo other reactions. While less common for acyl chlorides than alkyl halides, it is a possibility with hindered systems and basic conditions. | 1. Use a non-nucleophilic base: Employ a bulky, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to scavenge HCl without promoting elimination. 2. Control the temperature: Lowering the reaction temperature may favor the substitution pathway over elimination. |
| In Friedel-Crafts acylation, the reaction is sluggish or does not proceed. | 1. Deactivated Aromatic Ring: The substrate may have electron-withdrawing groups that make it less reactive towards electrophilic aromatic substitution.[3] 2. Insufficient Catalyst Activity: The Lewis acid may be inhibited or used in insufficient quantity. | 1. Use a more reactive aromatic substrate: Electron-rich aromatic compounds are better suited for Friedel-Crafts acylation. 2. Increase the amount of Lewis acid: Stoichiometric or even excess amounts of the Lewis acid catalyst may be necessary. Ensure the catalyst is fresh and anhydrous. |
| Formation of rearranged products in Friedel-Crafts acylation. | Carbocation Rearrangement: While less common in acylation compared to alkylation due to the stabilizing effect of the acylium ion, under harsh conditions, rearrangement of an intermediate carbocation could theoretically occur, though it is not a primary concern with this substrate. | Maintain controlled reaction conditions: Avoid excessively high temperatures that might promote side reactions. Friedel-Crafts acylation is generally not prone to rearrangements.[4][5] |
Experimental Protocols
General Protocol for Amide Synthesis with this compound and a Primary Amine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Protocol for Friedel-Crafts Acylation using this compound
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To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Cool the mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃, 1.1-2.0 equivalents) portion-wise, ensuring the temperature does not rise significantly.
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Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
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Stir the reaction mixture at 0 °C to room temperature (or heat if necessary) and monitor its progress by TLC or GC-MS.
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Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
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Separate the organic layer and extract the aqueous layer with an organic solvent.
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Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting ketone by column chromatography or recrystallization.
Visualizations
Caption: Main reaction pathways and potential side reactions.
Caption: A logical workflow for troubleshooting low product yield.
References
Improving the yield of reactions involving 1-Phenylcyclopentane-1-carbonyl chloride
Welcome to the technical support center for 1-Phenylcyclopentane-1-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Category: General Issues & Handling
Question: My reaction is giving a very low yield, and I'm recovering a significant amount of 1-Phenylcyclopentane-1-carboxylic acid. What is the likely cause? Answer: The most probable cause is the premature hydrolysis of the this compound. Acyl chlorides are highly reactive and sensitive to moisture.[1][2][3] The presence of water in your reagents or solvent, or even exposure to atmospheric moisture, will convert the starting material to its corresponding carboxylic acid.
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Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question: The reaction is sluggish or fails to initiate. What should I check? Answer:
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Reagent Quality: The this compound may have degraded during storage. Consider using a freshly opened bottle or purifying the existing stock.
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Nucleophile Reactivity: If you are reacting it with a nucleophile (e.g., an alcohol or amine), ensure the nucleophile is sufficiently reactive. Sterically hindered or electron-poor nucleophiles may require more forcing conditions (e.g., heating, addition of a catalyst).[]
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Catalyst Activity (for Friedel-Crafts): If performing a Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure it is fresh and handled under strictly anhydrous conditions.[5]
Category: Amide Synthesis
Question: I am trying to form a secondary amide, but the yield is poor and the workup is difficult due to the formation of a salt. Why is this happening? Answer: The reaction between an acyl chloride and a primary or secondary amine produces one equivalent of hydrochloric acid (HCl) as a byproduct.[3][6] This HCl will react with the amine starting material (which is basic) to form an ammonium salt, rendering it non-nucleophilic and effectively consuming two equivalents of the amine for every one equivalent that forms the amide.
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Solution: Add a non-nucleophilic base to the reaction to act as an HCl scavenger. Common choices include pyridine or triethylamine (TEA).[2] Typically, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a tertiary amine base are used.[7]
Question: My amine is sterically hindered, and the reaction to form the amide is not proceeding. How can I improve the yield? Answer: For less reactive or sterically hindered amines, increasing the reaction temperature may be necessary. Additionally, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.[]
Category: Ester Synthesis
Question: The esterification reaction with an alcohol is very slow. How can I speed it up? Answer: Carboxylic acids are less reactive than acyl chlorides, which is why acyl chlorides are often preferred for ester synthesis.[6] However, alcohols are generally weaker nucleophiles than amines. To improve the reaction rate, you can:
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Add a Base: Use a base like pyridine to act as a nucleophile catalyst and to neutralize the HCl byproduct.[2]
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Increase Temperature: Gently heating the reaction mixture can increase the rate of reaction.
-
Use an Excess of Alcohol: Using the alcohol as the solvent can help drive the equilibrium towards the product, following Le Châtelier's principle.[8]
Category: Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation on an aromatic ring, but the reaction is not working. What are the common reasons for failure? Answer: Friedel-Crafts reactions have several limitations:
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Deactivated Rings: The reaction fails with aromatic rings that have strongly electron-withdrawing (deactivating) groups such as -NO₂, -CN, -SO₃H, or -COOH.[5][9]
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Amine Substituents: Aromatic rings containing -NH₂, -NHR, or -NR₂ groups are unsuitable because the lone pair on the nitrogen complexes with the Lewis acid catalyst, deactivating the ring.[10]
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Catalyst Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) complexes with the ketone product. Therefore, slightly more than one equivalent of the catalyst is required.[11]
Question: My Friedel-Crafts reaction is producing multiple acylated products. How can I prevent this? Answer: Unlike Friedel-Crafts alkylation, poly-acylation is generally not an issue. The acyl group added to the aromatic ring is electron-withdrawing, which deactivates the ring and makes it less susceptible to further electrophilic attack.[5][11] If you are observing multiple products, it may be due to other side reactions or impurities in the starting materials. Ensure your starting aromatic compound is pure.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Due to its high reactivity with water, it must be protected from moisture to prevent hydrolysis into 1-phenylcyclopentane-1-carboxylic acid.[2][3]
Q2: What is a standard procedure for converting it into an amide? A2: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath (0 °C). Slowly add a solution of this compound (1.0 eq) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Q3: What is a typical protocol for esterification? A3: Dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent like dichloromethane. Cool the mixture to 0 °C. Add this compound (1.0 eq) dropwise. Let the reaction proceed at room temperature until the starting material is consumed.
Q4: How can I monitor the progress of my reaction? A4: Thin-Layer Chromatography (TLC) is a common and effective method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Data Presentation
Table 1: Influence of Nucleophile and Conditions on Reaction Outcome
| Reaction Type | Nucleophile | Solvent | Additive/Catalyst | Typical Conditions | Expected Product |
| Amidation | Primary/Secondary Amine | Dichloromethane (DCM) | Triethylamine (TEA) or Pyridine | 0 °C to Room Temp | Secondary/Tertiary Amide |
| Esterification | Primary/Secondary Alcohol | Dichloromethane (DCM) | Pyridine | 0 °C to Room Temp | Ester |
| Hydrolysis | Water | THF / Water | None | Room Temp | Carboxylic Acid |
| Friedel-Crafts | Benzene, Toluene | Dichloromethane (DCM) | AlCl₃ (>1 eq.) | 0 °C to Room Temp | Aryl Ketone |
| Reduction | Hydride Source | Diethyl Ether or THF | LiAlH₄ | 0 °C to Room Temp | Primary Alcohol |
Table 2: Troubleshooting Low Yields in Acylation Reactions
| Symptom | Potential Cause | Recommended Action |
| Starting material recovered | Insufficiently reactive nucleophile or incorrect temperature. | Increase reaction temperature; add a catalyst (e.g., DMAP for amidation). |
| Carboxylic acid is major product | Moisture contamination. | Use anhydrous solvents/reagents; run under inert atmosphere. |
| Complex mixture of products | Side reactions or impure starting materials. | Purify starting materials; check for incompatible functional groups. |
| No reaction (Friedel-Crafts) | Deactivated aromatic ring or inactive catalyst. | Use an activated aromatic ring; ensure the Lewis acid is fresh and anhydrous. |
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-1-phenylcyclopentane-1-carboxamide (Amide Formation)
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Preparation: Add benzylamine (1.0 eq) and triethylamine (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
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Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the reagents.
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Cooling: Cool the flask to 0 °C using an ice-water bath.
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Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a separate flask. Add this solution dropwise to the cooled amine solution over 15-20 minutes using an addition funnel.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Methyl 1-phenylcyclopentane-1-carboxylate (Ester Formation)
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Preparation: To a flame-dried flask under a nitrogen atmosphere, add anhydrous methanol (used in excess as the solvent) and pyridine (1.2 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add this compound (1.0 eq) to the cooled solution with vigorous stirring.
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Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup: Remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.
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Isolation: Dry the organic phase with anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester, which can be purified by distillation or chromatography.
Visualizations
Caption: General workflow for nucleophilic acyl substitution reactions.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Mechanism of the Friedel-Crafts Acylation reaction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Phenylcyclopentane-1-carbonyl Chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenylcyclopentane-1-carbonyl chloride and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after synthesis and work-up.
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Possible Cause 1: Incomplete reaction. The conversion of 1-phenylcyclopentanecarboxylic acid to the acyl chloride may not have gone to completion.
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Solution: Ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is used. Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
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Possible Cause 2: Hydrolysis during work-up. Acyl chlorides are highly moisture-sensitive and can readily hydrolyze back to the corresponding carboxylic acid upon contact with water.[1]
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Solution: Use anhydrous solvents and reagents, and perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use. If an aqueous work-up is necessary to remove water-soluble impurities, it should be performed quickly with cold, saturated sodium bicarbonate solution, followed by immediate extraction into a dry, non-polar organic solvent.[1][2]
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Possible Cause 3: Product loss during solvent removal. this compound is a relatively high-boiling liquid, but prolonged exposure to high temperatures during solvent removal can lead to degradation.
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Solution: Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature kept below 40-50°C. For removal of high-boiling solvents like DMF, a high-vacuum distillation or a solvent-trapping system may be necessary.
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Issue 2: Presence of starting material (1-phenylcyclopentanecarboxylic acid) in the final product.
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Possible Cause: Incomplete reaction or hydrolysis. As mentioned above, incomplete reaction or hydrolysis can lead to contamination with the starting carboxylic acid.
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Solution 1: Chemical Scavenging. The crude product can be dissolved in a dry, inert solvent (e.g., dichloromethane or toluene) and stirred with a stoichiometric amount of a solid-supported amine base or a polymer-bound scavenger to selectively react with the unreacted carboxylic acid. The solid can then be filtered off.
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Solution 2: Distillation. Fractional vacuum distillation is an effective method for separating the acyl chloride from the less volatile carboxylic acid.[1] Refer to the detailed protocol below.
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Issue 3: Product appears dark or discolored.
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Possible Cause: Decomposition. Acyl chlorides can decompose upon exposure to heat, light, or impurities, leading to the formation of colored byproducts.
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Solution: Purify the material by vacuum distillation. Store the purified product under an inert atmosphere in a dark, cool place. The use of activated carbon treatment has also been described for decolorizing acyl chlorides, although this may require an additional filtration step.
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Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound?
A1: The most effective and commonly used method for purifying this compound is fractional vacuum distillation .[1] This technique separates the product from non-volatile impurities such as the starting carboxylic acid and from residual high-boiling chlorinating agents or solvents.
Q2: Can I use column chromatography on silica gel to purify my acyl chloride?
A2: It is not recommended to use silica gel chromatography for the purification of acyl chlorides. Acyl chlorides are highly reactive and can be readily hydrolyzed by the water present on the surface of the silica gel, leading to the decomposition of the product back to the carboxylic acid.
Q3: What are the expected boiling point and pressure for the vacuum distillation of this compound?
A3: The reported boiling point is 149-150 °C at a pressure of 2.92 kPa (22 mmHg) .[3] It is important to have a well-controlled vacuum and temperature setup to achieve efficient purification.
Q4: How can I remove the unreacted 1-phenylcyclopentanecarboxylic acid impurity?
A4: Besides vacuum distillation, you can carefully wash a solution of the crude product in an inert solvent (like dichloromethane or ether) with a cold, dilute aqueous solution of sodium bicarbonate.[2] The carboxylic acid will be converted to its sodium salt and dissolve in the aqueous layer. However, this method carries a high risk of hydrolyzing the acyl chloride, so it must be done quickly and with vigorous stirring.
Q5: What is a suitable solvent for recrystallizing derivatives of this compound?
A5: For solid derivatives of this compound, recrystallization can be an effective purification method. Suitable solvents are typically non-hydroxylic and inert. Good starting points for solvent screening include:
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Toluene[1]
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Hexanes or petroleum ether[1]
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Mixtures of toluene and hexanes[1]
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Dry diethyl ether[1] It is crucial to ensure the solvent is anhydrous to prevent hydrolysis.
Q6: How can I confirm the purity of my final product?
A6: The purity of this compound can be assessed by several analytical techniques:
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¹H NMR Spectroscopy: This can be used to identify and quantify impurities. The absence of a broad peak corresponding to the carboxylic acid proton is a good indicator of high purity.
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Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate and identify volatile impurities.
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Infrared (IR) Spectroscopy: A clean IR spectrum showing a strong carbonyl stretch for the acyl chloride (typically around 1780-1820 cm⁻¹) and the absence of a broad hydroxyl peak from the carboxylic acid indicates high purity.
Quantitative Data Summary
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Fractional Vacuum Distillation | 149-150 °C @ 2.92 kPa[3] | >98% | Highly effective for removing non-volatile impurities. | Requires specialized equipment; potential for thermal degradation if not controlled. |
| Recrystallization (for solid derivatives) | Anhydrous, non-hydroxylic solvents (e.g., toluene, hexanes)[1] | >99% | Can yield very pure crystalline material. | Only applicable to solid derivatives; requires finding a suitable solvent system. |
| Aqueous Bicarbonate Wash | Cold, dilute NaHCO₃ solution[2] | Variable | Can remove acidic impurities. | High risk of product hydrolysis and yield loss.[1] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
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Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glassware is thoroughly dried.
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Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
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Distillation:
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Slowly evacuate the system to a pressure of approximately 2-3 kPa.
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Begin heating the distillation flask in a heating mantle while stirring.
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Collect any low-boiling fractions (e.g., residual solvent or chlorinating agent).
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Carefully increase the temperature to distill the product, collecting the fraction that boils at 149-150 °C.
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Monitor the temperature and pressure closely to ensure a clean separation.
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Product Handling: Once the distillation is complete, release the vacuum with an inert gas (e.g., nitrogen) and store the purified product in a sealed container under an inert atmosphere.
Protocol 2: Purity Assessment by ¹H NMR
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Sample Preparation: In a dry NMR tube, dissolve a small amount of the purified this compound in a dry, deuterated solvent (e.g., CDCl₃).
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Data Acquisition: Acquire a ¹H NMR spectrum.
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Data Analysis:
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Integrate the aromatic and aliphatic protons of the product.
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Look for the absence of a broad singlet peak between 10-12 ppm, which would indicate the presence of the carboxylic acid impurity.
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Check for any other impurity peaks and calculate their relative integration to estimate the purity.
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Visualizations
Caption: General purification workflow for this compound and its derivatives.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Stability of 1-Phenylcyclopentane-1-carbonyl chloride under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenylcyclopentane-1-carbonyl chloride.
Stability and Handling FAQs
Q1: What is the general stability of this compound?
A1: this compound, like most acyl chlorides, is a reactive molecule and should be handled with care. It is particularly sensitive to moisture and will readily hydrolyze to form 1-phenylcyclopentane-1-carboxylic acid and hydrochloric acid.[1][2] It is considered the least stable of the common acyl compounds.[2] For long-term storage, it should be kept under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q2: How should I properly store this compound?
A2: Store the compound in a cool, dry, and well-ventilated area away from sources of ignition and moisture. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture. Storing under an inert atmosphere is recommended to prolong its shelf life.
Q3: What are the primary hazards associated with this compound?
A3: The primary hazards are its corrosivity and reactivity. Upon contact with moisture, it releases corrosive hydrogen chloride gas. It can cause severe skin burns and eye damage. Inhalation of its vapors can cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: Can I heat this compound?
A4: While heating can be necessary for certain reactions, it should be done with caution. The compound has a boiling point of 149-150 °C at 2.92 kPa.[3] Thermal decomposition can occur at elevated temperatures, potentially leading to the formation of unwanted byproducts. The thermal stability is influenced by the presence of impurities and the reaction atmosphere.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in acylation reaction | 1. Deactivated nucleophile: The amine or alcohol used is not sufficiently nucleophilic. 2. Steric hindrance: The nucleophile or the acyl chloride is sterically hindered, slowing down the reaction. 3. Decomposed starting material: The this compound has hydrolyzed due to improper storage or handling. | 1. Use a stronger base or a catalyst: For weakly nucleophilic amines, consider deprotonation with a strong base like n-BuLi or NaH before adding the acyl chloride. For alcoholysis, a catalyst like DMAP can be beneficial. 2. Increase reaction temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Consider using a higher boiling point solvent like toluene and heating to 60-90 °C. 3. Use freshly opened or purified acyl chloride: Ensure the starting material is of high purity. If in doubt, purify by distillation under reduced pressure. |
| Formation of multiple products | 1. Side reactions: The nucleophile may have multiple reactive sites. 2. Polyacylation: If the product of the initial acylation is still nucleophilic, it may react further with the acyl chloride. This is less common with acylations compared to alkylations as the acyl group is deactivating.[4] | 1. Use protecting groups: If the nucleophile has multiple reactive sites, consider using appropriate protecting groups to ensure regioselectivity. 2. Control stoichiometry: Use a 1:1 molar ratio of the nucleophile to the acyl chloride. Adding the acyl chloride slowly to the solution of the nucleophile can also help minimize side reactions. |
| Reaction mixture turns dark or tarry | 1. Decomposition: The starting materials or products may be unstable at the reaction temperature. 2. Presence of impurities: Impurities in the starting materials or solvent can lead to side reactions and decomposition. | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use high-purity reagents and solvents: Ensure all reagents and solvents are pure and anhydrous. |
| Difficulty in product purification | 1. Unreacted starting materials: The reaction may not have gone to completion. 2. Formation of the carboxylic acid: Hydrolysis of the acyl chloride can lead to the corresponding carboxylic acid, which can be difficult to separate from the desired product. | 1. Monitor the reaction: Use techniques like TLC or GC-MS to monitor the reaction progress and ensure it has gone to completion. 2. Aqueous workup with a base: During the workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acyl chloride and the carboxylic acid byproduct. |
Data Presentation
| Condition | Parameter | Value | Notes |
| Thermal Stability | Decomposition Onset (TGA) | Data not available | Thermal stability can be influenced by impurities and heating rate. |
| Hydrolytic Stability | Half-life in 50% aq. Acetone at 25 °C | Data not available | Acyl chlorides are generally highly susceptible to hydrolysis. |
| Solvent Stability | Compatibility with Protic Solvents | Reacts with protic solvents (e.g., alcohols, water). | |
| Compatibility with Aprotic Solvents | Generally stable in dry aprotic solvents (e.g., THF, DCM, Toluene). | Ensure solvents are anhydrous to prevent hydrolysis. |
Experimental Protocols
General Protocol for Amide Synthesis
This is a general procedure for the synthesis of an N-substituted-1-phenylcyclopentane-1-carboxamide. The reaction should be performed under an inert atmosphere (nitrogen or argon) due to the moisture sensitivity of the acyl chloride.
Materials:
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This compound
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Primary or secondary amine
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
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Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.2 equivalents) in the anhydrous aprotic solvent.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of this compound (1.0 equivalent) in the anhydrous aprotic solvent to the cooled amine solution dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
Visualizations
Caption: General workflow for the synthesis of N-substituted-1-phenylcyclopentane-1-carboxamides.
Caption: Factors influencing the stability of this compound.
References
Common impurities in 1-Phenylcyclopentane-1-carbonyl chloride and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 1-Phenylcyclopentane-1-carbonyl chloride and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound after synthesis?
A1: The most prevalent impurities are typically residual starting material, 1-Phenylcyclopentanecarboxylic acid, and excess chlorinating agent, such as thionyl chloride (SOCl₂). Other potential impurities can include byproducts from the synthesis of the starting carboxylic acid and solvents used in the reaction.
Q2: How can I remove the unreacted 1-Phenylcyclopentanecarboxylic acid from my product?
A2: The most effective method for removing the starting carboxylic acid is through vacuum distillation of the this compound. The significant difference in boiling points between the acyl chloride and the carboxylic acid allows for efficient separation.
Q3: What is the best way to eliminate residual thionyl chloride?
A3: Excess thionyl chloride can be removed by a few methods. Initially, a significant portion can be removed by rotary evaporation. To remove trace amounts, co-evaporation with an inert, dry solvent like toluene is effective. For larger scales, a careful aqueous workup can be employed to quench the remaining thionyl chloride, but this must be done cautiously to avoid hydrolysis of the desired acyl chloride product.
Q4: My final product is dark in color. What could be the cause and how can I fix it?
A4: A dark coloration in the final product can be due to several factors, including the presence of colored impurities from the starting materials or side reactions during the synthesis, especially if the reaction was overheated. Purification by vacuum distillation is the most effective way to remove these non-volatile colored impurities and obtain a colorless to light-yellow product.
Q5: How can I confirm the purity of my this compound?
A5: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can be used to determine the presence of non-volatile impurities like the starting carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Acyl Chloride | Incomplete reaction. | Ensure the 1-Phenylcyclopentanecarboxylic acid is completely dry before reaction. Use a slight excess of thionyl chloride (1.2-1.5 equivalents). Increase the reaction time or temperature if necessary, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). |
| Hydrolysis of the product during workup. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If an aqueous workup is necessary, perform it quickly at low temperatures with a non-polar organic solvent to extract the product immediately. | |
| Product is a solid at room temperature | High concentration of unreacted 1-Phenylcyclopentanecarboxylic acid. | The starting material is a solid. The presence of a significant amount indicates an incomplete reaction. See "Low Yield" troubleshooting. The product needs to be purified by vacuum distillation. |
| Difficulty in removing all thionyl chloride | Insufficient evaporation. | After initial rotary evaporation, add dry toluene to the flask and re-evaporate under vacuum. Repeat this process 2-3 times to azeotropically remove the last traces of thionyl chloride. |
| Product decomposes during distillation | Distillation temperature is too high. | Use a high-vacuum pump to lower the boiling point of the this compound. A shorter path distillation apparatus can also minimize the time the product is exposed to high temperatures. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 1-Phenylcyclopentanecarboxylic acid using thionyl chloride.
Materials:
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1-Phenylcyclopentanecarboxylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous toluene (optional, as solvent)
-
Dry glassware (round-bottom flask, condenser with a drying tube)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, place 1-Phenylcyclopentanecarboxylic acid.
-
Slowly add thionyl chloride (1.5 equivalents) to the flask at room temperature with stirring. An optional inert solvent like anhydrous toluene can be used.
-
The reaction mixture is then gently refluxed for 2-4 hours. The reaction can be monitored by observing the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
Purification of this compound
This protocol details the purification of the crude this compound.
Procedure:
-
Removal of Excess Thionyl Chloride:
-
Assemble a rotary evaporator with a trap for acidic gases.
-
Carefully evaporate the excess thionyl chloride under reduced pressure.
-
To remove the final traces, add a small amount of dry toluene to the flask and evaporate again. Repeat this step twice.
-
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus with thoroughly dried glassware.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum and begin heating the flask gently.
-
Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 149-150 °C at 2.92 kPa).[1]
-
The purified product should be a colorless to pale yellow liquid.
-
Quantitative Data
The following table summarizes typical purity data for this compound before and after purification by vacuum distillation.
| Analyte | Crude Product Purity (%) | Purified Product Purity (%) | Analytical Method |
| This compound | 85 - 90 | > 98 | GC-MS |
| 1-Phenylcyclopentanecarboxylic acid | 5 - 10 | < 0.5 | HPLC |
| Thionyl Chloride | 1 - 5 | < 0.1 | GC-MS |
Workflow Diagram
Caption: Synthesis and Purification Workflow.
References
Optimizing reaction conditions for the synthesis of amides from 1-Phenylcyclopentane-1-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of amides from 1-phenylcyclopentane-1-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of amides from this compound?
A1: The reaction is a nucleophilic acyl substitution where an amine (primary or secondary) attacks the electrophilic carbonyl carbon of this compound. This results in the formation of the corresponding N-substituted amide and hydrochloric acid (HCl) as a byproduct. A base is typically required to neutralize the HCl, which would otherwise protonate the amine, rendering it non-nucleophilic.[1][2]
Q2: What are the most common bases used for this reaction, and why are they necessary?
A2: Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), and pyridine. An inorganic base such as potassium carbonate can also be used. A base is crucial to neutralize the HCl generated during the reaction. Without a base, the amine starting material would be protonated to form an ammonium salt, which is not nucleophilic and would stop the reaction, leading to a maximum theoretical yield of only 50%.[1]
Q3: Which solvents are suitable for this reaction?
A3: Aprotic solvents are generally preferred to avoid hydrolysis of the acyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and acetonitrile. In some cases, biphasic systems using an aqueous base solution (Schotten-Baumann conditions) can be employed.[3] The choice of solvent can influence the reaction rate and the ease of product isolation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. A spot of the reaction mixture is compared to spots of the starting materials (the amine and the acyl chloride). The reaction is considered complete when the limiting reactant spot disappears and a new product spot is observed.
Q5: What are the typical purification methods for the resulting amide?
A5: Purification strategies depend on the properties of the amide.
-
Precipitation/Filtration: If the amide is a solid and precipitates from the reaction mixture, it can be isolated by filtration and washed with a suitable solvent to remove impurities.
-
Aqueous Work-up: The reaction mixture can be washed with a dilute acid solution to remove excess amine and base, followed by a wash with a dilute base (like sodium bicarbonate) to remove any remaining acidic impurities. The organic layer is then dried and the solvent evaporated.
-
Column Chromatography: If the product is not sufficiently pure after a work-up, silica gel column chromatography is a common method for purification. The solvent system for chromatography will depend on the polarity of the amide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Amine: The amine may be protonated (e.g., used as a hydrochloride salt) and therefore not nucleophilic. | 1. Neutralize the amine salt with a base before adding it to the reaction, or use a stoichiometric amount of base in the reaction mixture. |
| 2. Hydrolysis of Acyl Chloride: The acyl chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid. | 2. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Insufficient Base: Not enough base to neutralize the HCl produced, leading to the deactivation of the amine. | 3. Use at least one equivalent of base for each equivalent of HCl produced. For amine HCl salts, use at least two equivalents of base. | |
| 4. Low Reactivity of Amine: Sterically hindered or electron-deficient amines may react slowly. | 4. Increase the reaction temperature or use a more forcing solvent. A catalyst like 4-dimethylaminopyridine (DMAP) can sometimes be added in catalytic amounts for unreactive amines. | |
| Presence of Multiple Spots on TLC | 1. Side Reactions: The acyl chloride may react with other nucleophiles present. | 1. Ensure the purity of starting materials. Control the reaction temperature to minimize side reactions. |
| 2. Unreacted Starting Materials: The reaction may not have gone to completion. | 2. Increase the reaction time or temperature. Ensure proper stoichiometry of reagents. | |
| 3. Product Degradation: The product may be unstable under the reaction or work-up conditions. | 3. Use milder reaction conditions or a less harsh work-up procedure. | |
| Difficulty in Product Isolation | 1. Product is an Oil: The amide may not be a solid at room temperature. | 1. If an aqueous work-up is performed, extract the product with a suitable organic solvent. Purification by column chromatography may be necessary. |
| 2. Emulsion during Work-up: Formation of a stable emulsion during aqueous extraction. | 2. Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective. | |
| 3. Product is Water-Soluble: The amide may have significant solubility in the aqueous phase. | 3. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity of the aqueous phase and drive the product into the organic layer during extraction. |
Experimental Protocols
General Procedure for the Synthesis of N-substituted-1-phenylcyclopentane-1-carboxamides
To a stirred solution of the amine (1.0 mmol) and a suitable base (e.g., triethylamine, 1.1 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) at 0 °C under an inert atmosphere, a solution of this compound (1.0 mmol) in the same solvent (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours), while monitoring the progress by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Data Presentation
The following tables provide representative data for the synthesis of various amides from this compound under standardized conditions. Note: These are representative yields based on typical reactions of similar acyl chlorides and may vary based on specific experimental conditions.
Table 1: Effect of Amine on Product Yield
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1-phenylcyclopentane-1-carboxamide | ~90% |
| Benzylamine | N-benzyl-1-phenylcyclopentane-1-carboxamide | ~95% |
| Morpholine | (1-phenylcyclopentanoyl)morpholine | ~92% |
| Cyclohexylamine | N-cyclohexyl-1-phenylcyclopentane-1-carboxamide | ~88% |
Table 2: Effect of Solvent on Yield of N-phenyl-1-phenylcyclopentane-1-carboxamide
| Solvent | Temperature (°C) | Yield (%) |
| Dichloromethane | 25 | ~90% |
| Tetrahydrofuran | 25 | ~88% |
| Acetonitrile | 25 | ~85% |
| Toluene | 50 | ~92% |
Table 3: Effect of Base on Yield of N-phenyl-1-phenylcyclopentane-1-carboxamide
| Base | Equivalents | Yield (%) |
| Triethylamine | 1.1 | ~90% |
| Pyridine | 1.1 | ~85% |
| Diisopropylethylamine | 1.1 | ~91% |
| Potassium Carbonate | 1.5 | ~82% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of amides.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
Preventing hydrolysis of 1-Phenylcyclopentane-1-carbonyl chloride during reactions
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the handling and use of 1-Phenylcyclopentane-1-carbonyl chloride, with a focus on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive towards water?
This compound is an acyl chloride. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. The carbon atom of the carbonyl group (C=O) is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This high degree of positive charge on the carbonyl carbon makes it very susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[1][2]
Q2: What is the product of hydrolysis and why is it a problem in my reaction?
When this compound reacts with water, it undergoes hydrolysis to form 1-phenylcyclopentane-1-carboxylic acid and hydrogen chloride (HCl).
This hydrolysis is often problematic for several reasons:
-
Reduced Yield: The hydrolysis consumes the starting material, leading to a lower yield of the desired product.
-
Side Reactions: The formation of HCl can catalyze unwanted side reactions or react with acid-sensitive functional groups in the reaction mixture.
-
Purification Challenges: The carboxylic acid byproduct can complicate the purification of the desired product, often requiring additional separation steps.
Q3: How can I visually identify if my this compound has been exposed to moisture?
Acyl chlorides, upon exposure to atmospheric moisture, often fume, producing steamy hydrogen chloride gas.[3] While this compound is a liquid at room temperature, fuming upon opening the container is a strong indicator of exposure to moisture and partial hydrolysis.[4] The liquid may also appear cloudy or develop a crystalline precipitate of the corresponding carboxylic acid.
Troubleshooting Guide: Preventing Hydrolysis
This section provides detailed solutions to common problems encountered during reactions with this compound.
Issue 1: Low yield of the desired acylated product and presence of a carboxylic acid impurity.
Cause: This is the most common issue and is almost always due to the hydrolysis of this compound by residual water in the reaction setup.
Solutions:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water.
-
Solvents: Use freshly dried, anhydrous solvents. Tetrahydrofuran (THF) and ethyl acetate are suitable options.[5] Solvents should be dispensed from a sealed container or freshly distilled from an appropriate drying agent.
-
Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled in a desiccator or under a stream of inert gas immediately before use.
-
Reagents: Ensure all other reagents, including the nucleophile (e.g., amine or alcohol), are anhydrous.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. A simple balloon of nitrogen or argon attached to the reaction flask via a needle is often sufficient for small-scale reactions. For more sensitive reactions, a Schlenk line or glovebox is recommended.
-
Use of Scavengers:
-
Molecular Sieves: Activated molecular sieves (3Å or 4Å) can be added to the reaction mixture to scavenge trace amounts of water.[5]
-
Non-Nucleophilic Bases: The addition of a non-nucleophilic, sterically hindered base can neutralize the HCl byproduct without reacting with the acyl chloride. Proton sponges, such as 1,8-bis(dimethylamino)naphthalene, are particularly effective.
-
Issue 2: The reaction is slow or does not go to completion, even under anhydrous conditions.
Cause: While highly reactive, the phenyl group in this compound provides some resonance stabilization, which can slightly reduce its electrophilicity compared to other acyl chlorides.[5] Additionally, steric hindrance from the cyclopentyl ring might slow down the reaction with bulky nucleophiles.
Solutions:
-
Temperature Control: Gently heating the reaction mixture may be necessary to increase the reaction rate. However, this should be done cautiously, as higher temperatures can also promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Catalyst: For reactions with less reactive nucleophiles, the addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.
-
Choice of Base: When using a base to neutralize HCl, ensure it is sufficiently basic to deprotonate the nucleophile (if required) or scavenge the acid, but not so nucleophilic that it competes with the desired reaction. For alcohol acylations, pyridine or triethylamine are commonly used.
Data Summary
| Condition/Solvent | Effect on Hydrolysis Rate | Rationale |
| Water | Very High | Water is a nucleophile that readily attacks the electrophilic carbonyl carbon.[1][2] |
| Protic Solvents (e.g., Methanol, Ethanol) | High | Alcohols are also nucleophiles and will lead to solvolysis (alcoholysis) to form esters. |
| Aprotic Polar Solvents (e.g., Acetone, Acetonitrile) | Moderate | Can contain dissolved water; the polarity can stabilize the transition state of hydrolysis. |
| Aprotic Nonpolar Solvents (e.g., Hexane, Toluene) | Low | Low solubility of water and does not promote the ionization of the C-Cl bond. |
| Anhydrous Aprotic Solvents (e.g., Dry THF, Dry Dichloromethane) | Very Low | Ideal for minimizing hydrolysis, provided they are rigorously dried and handled under inert gas.[5] |
| Presence of a Base (e.g., Pyridine, Triethylamine) | Can Increase if Wet | If the base contains water, it can catalyze hydrolysis. Anhydrous bases are essential. |
| Presence of a Non-Nucleophilic Base (e.g., Proton Sponge) | No Direct Effect on Rate | Scavenges HCl byproduct without reacting with the acyl chloride, driving the desired reaction forward. |
Experimental Protocols
Protocol 1: General Procedure for Acylation under Anhydrous Conditions
This protocol provides a general methodology for the acylation of an amine or alcohol with this compound, emphasizing the prevention of hydrolysis.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use a magnetic stirrer and a stir bar that have also been dried.
-
Set up the reaction under a nitrogen or argon atmosphere.
-
-
Reaction Setup:
-
To a round-bottom flask, add the anhydrous amine or alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, dichloromethane).
-
If using a base, add the anhydrous base (e.g., triethylamine, 1.1 eq.) to the mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (1.05 eq.) in a small amount of the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred mixture of the nucleophile and base over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
The formation of a precipitate (triethylammonium chloride) is often observed.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Visualizations
Caption: Workflow for preventing hydrolysis during acylation.
Caption: Competing reaction pathways for the acyl chloride.
References
Troubleshooting low conversion rates in 1-Phenylcyclopentane-1-carbonyl chloride reactions
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 1-Phenylcyclopentane-1-carbonyl chloride from its corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in this reaction?
Low conversion rates are typically traced back to a few critical factors:
-
Presence of Moisture: Acyl chlorides are highly reactive and readily hydrolyze back to the starting carboxylic acid in the presence of water. This is the most common cause of failure.[1]
-
Sub-optimal Reagents: The purity and reactivity of the starting material (1-Phenylcyclopentane-1-carboxylic acid) and the chlorinating agent are crucial. Thionyl chloride (SOCl₂) can degrade over time.
-
Inadequate Reaction Conditions: Incorrect temperature, insufficient reaction time, or poor mixing can lead to an incomplete reaction.
-
Improper Work-up and Purification: The product can be lost or decomposed during the isolation process if not handled correctly.
Q2: My reaction seems sluggish or incomplete. What should I check first?
If the reaction is not proceeding as expected, verify the following:
-
Reaction Temperature: For reactions using thionyl chloride, ensure the mixture is refluxing gently.[2] Reactions with oxalyl chloride are often run at room temperature, but gentle warming to 40-50°C can sometimes be beneficial.[3]
-
Reaction Time: Allow for sufficient reaction time. Typically, these reactions are run for several hours.[2] Consider monitoring the reaction's progress by taking small aliquots and analyzing them (e.g., by IR spectroscopy to observe the disappearance of the broad -OH stretch of the carboxylic acid).
-
Stoichiometry of Chlorinating Agent: An excess of the chlorinating agent is often used to drive the reaction to completion. A 1.5 to 2.0 molar equivalent is common for thionyl chloride.
Q3: How does moisture affect the reaction, and what are the best practices for its exclusion?
Moisture reacts with the acyl chloride product, converting it back to the carboxylic acid, thus reducing the yield. It can also react with the chlorinating agents.
Best Practices for a Dry Reaction:
-
Glassware: All glassware should be oven-dried at >120°C for several hours and cooled in a desiccator or under a stream of inert gas (like nitrogen or argon) just before use.
-
Reagents: Use anhydrous solvents if the reaction is not run neat. Ensure the starting carboxylic acid is thoroughly dry. Use a fresh, unopened bottle of the chlorinating agent or a properly stored one.
-
Atmosphere: Assemble the reaction apparatus under an inert atmosphere. Use drying tubes filled with a suitable desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture.
Q4: What are the advantages and disadvantages of common chlorinating agents?
Thionyl chloride and oxalyl chloride are the most common reagents for this conversion.[2] Phosphorus-based reagents like PCl₃ and PCl₅ are also effective but can present more difficult work-ups.[4][5]
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Neat or in solvent, reflux.[2] | SO₂(g), HCl(g)[4][6] | Byproducts are gaseous, which drives the reaction to completion; relatively inexpensive. | Highly corrosive and toxic; requires careful handling in a fume hood[6]; excess reagent can be difficult to remove.[1] |
| Oxalyl Chloride ((COCl)₂) ** | Anhydrous solvent (e.g., DCM), catalytic DMF, room temperature.[2] | CO₂(g), CO(g), HCl(g) | Very effective and clean; gaseous byproducts; milder conditions. | More expensive than thionyl chloride; toxic. |
| Phosphorus Pentachloride (PCl₅) | Cold reaction.[4] | POCl₃(l), HCl(g)[4] | Effective for a wide range of acids. | Solid reagent can be difficult to handle; liquid byproduct (POCl₃) must be separated by distillation.[4] |
Q5: How should I properly isolate and purify this compound?
Proper isolation is critical to prevent product decomposition.
-
Removal of Excess Reagent: Excess volatile chlorinating agent (like thionyl chloride or oxalyl chloride) must be removed. This is typically done by distillation or rotary evaporation.[1] Caution: Always use a cold trap to protect the vacuum pump from corrosive vapors.[1] Thionyl chloride can also damage rubber O-rings in rotary evaporators.[1]
-
Purification: The crude product is most commonly purified by fractional distillation under reduced pressure to prevent thermal decomposition.[4] The boiling point of this compound is reported as 149-150 °C at 2.92 kPa.[7]
Q6: Are there common side reactions I should be aware of?
The primary side reaction is the unwanted hydrolysis of the product. For aromatic systems, there is a potential for Friedel-Crafts type side reactions if the reaction is heated too high for too long, especially if a Lewis acid catalyst is inadvertently present, though this is less common for this specific substrate under standard conditions.
Visual Guides
Reaction Pathway
References
- 1. reddit.com [reddit.com]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chembk.com [chembk.com]
Effect of steric hindrance on the reactivity of 1-Phenylcyclopentane-1-carbonyl chloride
Technical Support Center: 1-Phenylcyclopentane-1-carbonyl chloride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use in experimental settings, with a specific focus on the effects of steric hindrance on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive organic compound, classified as an acyl chloride.[1][2] Its structure consists of a cyclopentane ring with both a phenyl group and a carbonyl chloride group attached to the same carbon atom. This unique structure makes it a valuable intermediate in organic synthesis, particularly for introducing the 1-phenylcyclopentanecarbonyl moiety into a molecule. It is often used in the synthesis of pharmaceuticals and other complex organic molecules.[3]
Q2: How does the structure of this compound affect its reactivity?
The reactivity of an acyl chloride is primarily determined by the electrophilicity of the carbonyl carbon.[4] In this compound, the key factor influencing reactivity is significant steric hindrance . The bulky phenyl and cyclopentyl groups physically obstruct the path of incoming nucleophiles, making it more difficult for them to attack the carbonyl carbon. This steric congestion slows down the rate of nucleophilic acyl substitution reactions compared to less hindered acyl chlorides like acetyl chloride.[5]
Q3: Why is my acylation reaction with this compound so slow or not proceeding to completion?
Slow or incomplete reactions are the most common issues when using this reagent and are almost always attributable to steric hindrance. The tetrahedral intermediate formed during nucleophilic attack is sterically crowded and thus higher in energy, leading to a larger activation barrier for the reaction.
Diagram: Factors Influencing Reactivity
References
Validation & Comparative
Comparative Reactivity Analysis: 1-Phenylcyclopentane-1-carbonyl chloride vs. 1-Phenylcyclopropanecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two acyl chloride derivatives: 1-phenylcyclopentane-1-carbonyl chloride and 1-phenylcyclopropanecarbonyl chloride. Acyl chlorides are highly valued in organic synthesis for their reactivity, serving as key intermediates in the formation of esters, amides, and other carbonyl compounds. The choice between these two reagents can significantly impact reaction kinetics and product yields, making a clear understanding of their relative reactivity essential for process optimization and drug development.
Core Reactivity Principles of Acyl Chlorides
Acyl chlorides are among the most reactive carboxylic acid derivatives. Their heightened reactivity stems from the electronic properties of the carbonyl group, which is bonded to a highly electronegative chlorine atom. This arrangement results in a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. The general mechanism for reactions involving acyl chlorides is a nucleophilic addition-elimination pathway.
Structural Influence on Reactivity
The primary difference between the two molecules lies in the cycloalkane ring attached to the carbonyl group. This structural variance introduces differences in ring strain and steric hindrance, which in turn are expected to influence the electrophilicity of the carbonyl carbon and the stability of the transition state during nucleophilic attack.
-
1-Phenylcyclopropanecarbonyl chloride: The cyclopropane ring is characterized by significant angle strain due to its three-membered ring structure. This inherent strain can influence the hybridization of the carbon atoms and the overall electronic properties of the molecule, potentially enhancing the reactivity of the attached acyl chloride group.
-
This compound: The cyclopentane ring is more flexible and has significantly less angle strain compared to cyclopropane. Its conformational flexibility might lead to different steric interactions around the reaction center.
Experimental Data Summary
Currently, there is a lack of publicly available, direct comparative quantitative data (e.g., rate constants, activation energies) for the reactivity of this compound versus 1-phenylcyclopropanecarbonyl chloride under identical conditions. The following table is presented as a template for researchers to populate with their own experimental data.
| Parameter | This compound | 1-Phenylcyclopropanecarbonyl chloride |
| Molecular Formula | C₁₂H₁₃ClO | C₁₀H₉ClO |
| Molecular Weight | 208.68 g/mol | 180.63 g/mol |
| Hydrolysis Rate Constant (k) | Data not available | Data not available |
| Activation Energy (Ea) | Data not available | Data not available |
| Reaction Half-life (t½) | Data not available | Data not available |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving acyl chlorides. These should be adapted and optimized for the specific substrate and desired outcome.
Protocol 1: Hydrolysis to Carboxylic Acid
This protocol describes the conversion of the acyl chloride to its corresponding carboxylic acid.
Materials:
-
Acyl chloride (this compound or 1-phenylcyclopropanecarbonyl chloride)
-
Water (deionized)
-
Inert solvent (e.g., acetone or THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for monitoring the reaction (e.g., pH meter, titration setup)
Procedure:
-
Dissolve a known concentration of the acyl chloride in the inert solvent in a round-bottom flask.
-
Place the flask on a magnetic stirrer and begin stirring.
-
Carefully add a measured amount of water to the solution. The reaction is often vigorous and exothermic.
-
Monitor the progress of the reaction by measuring the change in pH due to the formation of HCl or by titrating the formed acid at specific time intervals.
-
The rate constant can be determined by plotting the concentration of the reactant or product as a function of time.
Protocol 2: Esterification with an Alcohol
This protocol outlines the synthesis of an ester from an acyl chloride and an alcohol.
Materials:
-
Acyl chloride
-
Alcohol (e.g., ethanol, methanol)
-
A non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
-
Inert solvent (e.g., dichloromethane, diethyl ether)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve the alcohol and the base in the inert solvent in the round-bottom flask.
-
Cool the mixture in an ice bath.
-
Dissolve the acyl chloride in the inert solvent and place it in a dropping funnel.
-
Add the acyl chloride solution dropwise to the alcohol/base mixture with continuous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically washed with water and dilute acid to remove the base and its salt, followed by drying and purification of the ester product.
Logical Workflow for Reactivity Comparison
The following diagram illustrates a logical workflow for a comparative study of the reactivity of the two acyl chlorides.
Caption: Workflow for comparing the reactivity of the two acyl chlorides.
General Reaction Pathway
The diagram below illustrates the general nucleophilic addition-elimination mechanism for the reaction of an acyl chloride with a nucleophile (Nu-H).
Caption: General mechanism for acyl chloride reactions.
Comparative Analysis of the Reaction Kinetics of 1-Phenylcyclopentane-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Acylating Agents
In the realm of synthetic chemistry and drug development, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes with optimal efficiency and control. This guide provides a comparative analysis of the reaction kinetics of 1-phenylcyclopentane-1-carbonyl chloride, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of direct kinetic data for this specific compound, this analysis will draw upon data from structurally similar and commonly used acylating agents, namely benzoyl chloride and acetyl chloride, to provide a comprehensive overview of its expected reactivity.
Executive Summary
Comparison of Reaction Kinetics
The reactivity of acyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The structure of the acyl group plays a significant role in modulating this reactivity through inductive and resonance effects, as well as steric hindrance.
| Acylating Agent | Structure | Key Structural Features | Expected Relative Reactivity (Hydrolysis) | Supporting Observations |
| This compound | Tertiary α-carbon, Phenyl group | Intermediate | The tertiary carbon may sterically hinder the approach of nucleophiles, while the phenyl group can offer some resonance stabilization. | |
| Benzoyl Chloride | Phenyl group in conjugation with the carbonyl group | Slower | The benzene ring's resonance effect reduces the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack.[1] | |
| Acetyl Chloride | Methyl group | Faster | The electron-donating methyl group offers minimal steric hindrance and less electronic stabilization compared to a phenyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1][2] |
Table 1: Comparison of Structural Features and Expected Reactivity of Acyl Chlorides.
Quantitative Kinetic Data for Analogous Compounds
While specific kinetic data for this compound is scarce, examining the solvolysis data for benzoyl chloride provides a valuable benchmark. The solvolysis of benzoyl chloride proceeds through a mechanism that can shift between SN1 and SN2 characteristics depending on the solvent and substituents.[3][4][5]
| Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 97% Hexafluoroisopropanol-water (97H) | 25 | 5.95 x 10⁻⁵ |
| Acetic Acid | 25 | 1.47 x 10⁻³ (in the presence of 2% acetic anhydride) |
| Formic Acid | 25 | (3.2 ± 0.1) x 10⁻⁴ |
Table 2: Solvolysis Rate Constants for Benzoyl Chloride in Various Solvents.[3][6]
The significantly different rate constants in various solvents highlight the sensitivity of the reaction to the reaction medium. This data underscores the importance of solvent selection in controlling the reaction rate of acyl chlorides.
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of the precursor to this compound and for a general kinetic analysis of acyl chloride hydrolysis. These protocols can be adapted by researchers for their specific experimental needs.
Synthesis of 1-Phenylcyclopentane-1-carboxylic Acid
This procedure outlines the synthesis of the carboxylic acid precursor to this compound.[7][8]
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Aqueous Sodium Hydroxide (50% w/w)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid
-
Ether
Procedure:
-
To a stirred solution of phenylacetonitrile in DMSO, add 1,4-dibromobutane.
-
Slowly add the aqueous sodium hydroxide solution while maintaining the temperature below 40°C.
-
After the addition is complete, continue stirring for 1-2 hours.
-
Add water and extract the product, 1-phenyl-1-cyanocyclopentane, with ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude nitrile.
-
For hydrolysis, heat the nitrile with concentrated hydrochloric acid at reflux for 12-24 hours.
-
Cool the reaction mixture and extract the 1-phenylcyclopentane-1-carboxylic acid with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the final product.
General Protocol for Kinetic Analysis of Acyl Chloride Hydrolysis by Titration
This method can be used to determine the rate of hydrolysis of an acyl chloride by monitoring the production of hydrochloric acid.[9]
Materials:
-
Acyl chloride (e.g., this compound)
-
Acetone (or other suitable solvent, ensuring it is inert to the acyl chloride)
-
Distilled water
-
Standardized sodium hydroxide solution (e.g., 0.05 M)
-
Phenolphthalein indicator
Procedure:
-
Prepare a stock solution of the acyl chloride in the chosen inert solvent.
-
In a thermostated reaction vessel, add a known volume of the solvent mixture (e.g., acetone-water).
-
Initiate the reaction by adding a small, known volume of the acyl chloride stock solution to the reaction vessel with vigorous stirring. Start a stopwatch simultaneously.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold ether and a known volume of distilled water.
-
Separate the aqueous layer, which contains the HCl produced.
-
Titrate the aqueous layer with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The concentration of the acyl chloride remaining at each time point can be calculated from the amount of HCl produced.
-
The rate constant (k) can then be determined by plotting the natural logarithm of the acyl chloride concentration versus time for a first-order reaction, or by using the appropriate integrated rate law for the determined reaction order.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis pathway and the general workflow for a kinetic analysis experiment.
Caption: Synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. brainly.com [brainly.com]
- 3. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precise dissection of kinetic data for solvolyses of benzoyl chloride into contributions from two simultaneous reaction channels - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 8. 1-Phenyl-1-cyclopentanecarboxylic acid 98% | 77-55-4 [sigmaaldrich.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
Spectroscopic Confirmation of 1-Phenylcyclopentane-1-carbonyl Chloride Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reaction products of 1-phenylcyclopentane-1-carbonyl chloride with common nucleophiles. Spectroscopic data and detailed experimental protocols are presented to facilitate the identification and synthesis of these compounds.
This compound is a versatile reagent in organic synthesis, serving as a precursor for a variety of derivatives, including esters and amides. The confirmation of the resulting product structures is crucial for ensuring the desired outcome of a reaction. This guide focuses on the spectroscopic characterization of the products from the reaction of this compound with methanol and ammonia, and provides a comparison with alternative synthetic routes and products.
Comparison of Reaction Products and Synthetic Routes
The reaction of this compound with nucleophiles such as alcohols and amines proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding esters and amides. An alternative route to these products involves the conversion of the acyl chloride to the carboxylic acid, followed by a coupling reaction.
| Product | Synthetic Route | Reagents | Typical Yield | Key Spectroscopic Features |
| Methyl 1-phenylcyclopentane-1-carboxylate | Esterification of Acyl Chloride | This compound, Methanol, Pyridine | High | IR: ~1730 cm⁻¹ (C=O, ester); ¹H NMR: ~3.6 ppm (s, 3H, -OCH₃); ¹³C NMR: ~175 ppm (C=O), ~52 ppm (-OCH₃) |
| 1-Phenylcyclopentane-1-carboxamide | Amidation of Acyl Chloride | This compound, Aqueous Ammonia | Moderate to High | IR: ~1670 cm⁻¹ (C=O, amide), ~3200-3400 cm⁻¹ (N-H stretch); ¹H NMR: Broad singlets for -NH₂ protons; ¹³C NMR: ~178 ppm (C=O) |
| 1-Phenylcyclopentane-1-carboxamide | Amide Coupling from Carboxylic Acid | 1-Phenylcyclopentane-1-carboxylic acid, Amine, Coupling agent (e.g., HATU), Base (e.g., DIPEA) | Good to Excellent | Same as above |
Experimental Protocols
Synthesis of Methyl 1-phenylcyclopentane-1-carboxylate (Esterification)
This protocol is based on general procedures for the esterification of acyl chlorides.
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, is added anhydrous methanol (1.2 eq) followed by the slow addition of pyridine (1.2 eq).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford methyl 1-phenylcyclopentane-1-carboxylate.
Synthesis of 1-Phenylcyclopentane-1-carboxamide (Amidation)
This protocol is based on general procedures for the amidation of acyl chlorides with ammonia.[1][2]
-
This compound (1.0 eq) is added dropwise to a stirred, concentrated aqueous solution of ammonia (excess) at 0 °C.
-
A vigorous reaction occurs, leading to the formation of a white precipitate.
-
The mixture is stirred for 1-2 hours at room temperature.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried to yield 1-phenylcyclopentane-1-carboxamide.[3]
-
Further purification can be achieved by recrystallization.
Spectroscopic Data
Methyl 1-phenylcyclopentane-1-carboxylate
-
¹³C NMR (CDCl₃): Expected chemical shifts are approximately δ 175 (C=O), 145 (quaternary Ar-C), 128 (Ar-CH), 126 (Ar-CH), 125 (Ar-CH), 60 (quaternary C), 52 (-OCH₃), 35 (CH₂), 25 (CH₂) ppm.[4]
-
Mass Spectrometry (GC-MS): The mass spectrum is available in the PubChem database (CID 11790325).[4]
-
Predicted ¹H NMR (CDCl₃): δ 7.2-7.4 (m, 5H, Ar-H), 3.6 (s, 3H, -OCH₃), 2.4-2.6 (m, 2H, cyclopentyl-H), 1.8-2.0 (m, 4H, cyclopentyl-H), 1.6-1.8 (m, 2H, cyclopentyl-H).
-
Predicted IR (thin film): ν 2950-2870 (C-H), 1730 (C=O ester), 1200 (C-O) cm⁻¹.
1-Phenylcyclopentane-1-carboxamide
-
¹³C NMR (CDCl₃): Expected chemical shifts are approximately δ 178 (C=O), 144 (quaternary Ar-C), 128 (Ar-CH), 126 (Ar-CH), 125 (Ar-CH), 61 (quaternary C), 37 (CH₂), 25 (CH₂) ppm.
-
Mass Spectrometry: The mass spectrum of the related N-phenylcyclopentanecarboxamide is available in the PubChem database (CID 564473), which can provide an indication of the fragmentation pattern.[5]
-
Predicted ¹H NMR (CDCl₃): δ 7.2-7.4 (m, 5H, Ar-H), 5.5-6.5 (br s, 2H, -NH₂), 2.4-2.6 (m, 2H, cyclopentyl-H), 1.8-2.0 (m, 4H, cyclopentyl-H), 1.6-1.8 (m, 2H, cyclopentyl-H).
-
Predicted IR (KBr pellet): ν 3400, 3200 (N-H), 2950-2870 (C-H), 1670 (C=O amide I), 1640 (N-H bend) cm⁻¹.
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and analysis of the target compounds.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for synthesis and analysis.
Conclusion
This guide provides essential information for the synthesis and spectroscopic confirmation of key reaction products of this compound. By presenting both direct and alternative synthetic routes, along with available and predicted spectroscopic data, researchers can confidently identify their target molecules and select the most appropriate synthetic strategy for their needs. The provided experimental protocols offer a starting point for laboratory synthesis, which can be optimized as required.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Methyl 1-phenylcyclopentane-1-carboxylate | C13H16O2 | CID 11790325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-phenylcyclopentanecarboxamide | C12H15NO | CID 564473 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 1-Phenylcyclopentane-1-carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for assessing the purity of 1-Phenylcyclopentane-1-carbonyl chloride and its derivatives. It includes detailed experimental protocols and supporting data to aid in the selection of appropriate analytical techniques, ensuring the quality and reliability of research and development outcomes.
Introduction: The Importance of Purity
This compound is a reactive intermediate crucial in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its high reactivity, driven by the electrophilic carbonyl chloride group, allows for the facile creation of esters, amides, and other derivatives.[3][4] However, this reactivity also makes the compound susceptible to degradation and side reactions, underscoring the critical need for rigorous purity assessment. Impurities, such as unreacted starting materials or byproducts from the synthesis process, can lead to undesired side reactions, lower yields in subsequent steps, and compromise the safety and efficacy of final drug products.
Synthesis and Potential Impurities
The standard laboratory synthesis of this compound involves the reaction of its parent carboxylic acid, 1-Phenylcyclopentane-1-carboxylic acid, with a chlorinating agent.[5] Thionyl chloride (SOCl₂) is a common reagent for this conversion due to its effectiveness and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies product isolation.[6][7]
However, several impurities can arise from this process:
-
Unreacted Starting Material: Residual 1-Phenylcyclopentane-1-carboxylic acid.
-
Hydrolysis Product: The acyl chloride can react with atmospheric moisture to revert to the carboxylic acid.[4][8]
-
Reagent-Derived Impurities: Commercial thionyl chloride may contain impurities like sulfur chlorides which can lead to side products.[9]
-
Side-Reaction Products: Depending on reaction conditions, other minor impurities may form.
Comparative Analysis of Purity Assessment Methods
The direct analysis of highly reactive acyl chlorides presents a significant challenge.[10][11] Therefore, both direct and indirect (derivatization-based) methods are employed. The choice of method depends on the specific purity question being addressed, available instrumentation, and required sensitivity.
Table 1: Comparison of Key Purity Assessment Techniques
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Quantitative purity, detection of volatile impurities. | High resolution, excellent for volatile and thermally stable compounds. | Direct analysis of acyl chlorides is difficult; derivatization is often required.[8][12] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase. | Quantitative purity, detection of non-volatile impurities. | Versatile, suitable for a wide range of compounds. | Acyl chlorides are too reactive for direct analysis on standard columns; derivatization is necessary.[10][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Functional group identification (e.g., C=O stretch of acyl chloride vs. carboxylic acid). | Fast, provides a quick check for the presence of key functional groups. | Not suitable for quantification of minor impurities. |
| Titration | Chemical reaction with a standardized solution. | Measures the total amount of acid chloride and any acidic impurities (like HCl or unreacted carboxylic acid). | Simple, inexpensive. | Non-selective, cannot distinguish between the target acyl chloride and other acidic impurities.[14] |
Comparison of Synthesis Reagents
The choice of chlorinating agent directly impacts the purity profile of the crude product and the ease of purification.
Table 2: Comparison of Common Chlorinating Agents
| Reagent | Byproducts | Reaction Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Neat or in an inert solvent, often with gentle heating. | Gaseous byproducts are easily removed.[5] | Can cause side reactions; reagent may require purification for high-purity synthesis.[9][15] |
| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Inert solvent, often with a catalytic amount of DMF. | Milder and more selective than SOCl₂. Gaseous byproducts.[16] | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Neat or in an inert solvent. | Effective for a wide range of carboxylic acids. | Produces a liquid byproduct (POCl₃) which must be separated by distillation.[6] |
Experimental Protocols
A. Synthesis of this compound using Thionyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 1-Phenylcyclopentane-1-carboxylic acid (1.0 eq).
-
Slowly add an excess of thionyl chloride (SOCl₂, ~2.0 eq) at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the evolution of gases.
-
Once the reaction is complete (gas evolution ceases), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The crude this compound can be purified by fractional distillation under high vacuum to yield a clear liquid.
B. Purity Assessment by GC via Derivatization to the Diethylamide
This protocol is adapted from established methods for the analysis of acid chlorides.[8][14]
-
Sample Preparation: In a clean, dry vial, dissolve a precisely weighed amount of the synthesized this compound (approx. 20 mg) in 1 mL of anhydrous dichloromethane.
-
Derivatization: To the solution, add diethylamine (1.5 eq) and an internal standard (e.g., dodecane). Cap the vial tightly and allow it to stand at room temperature for 15 minutes to ensure complete conversion to N,N-diethyl-1-phenylcyclopentane-1-carboxamide.
-
GC Analysis:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Identify the peaks corresponding to the derivatized product and the internal standard. The purity is calculated based on the relative peak areas. Unreacted carboxylic acid can also be derivatized (e.g., silylation) and quantified in the same run if necessary.[8]
Data Presentation
The following table presents hypothetical data from the GC analysis of two batches of synthesized product, demonstrating how purity can be quantitatively compared.
Table 3: Hypothetical Purity Data from GC Analysis
| Batch ID | Synthesis Reagent | Retention Time of Derivative (min) | Peak Area of Derivative | Peak Area of Unreacted Acid (as TMS ester) | Calculated Purity (%) |
| A-001 | Thionyl Chloride | 12.5 | 985,000 | 14,500 | 98.5 |
| A-002 | Oxalyl Chloride | 12.5 | 996,000 | 3,800 | 99.6 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from synthesis to final purity verification.
Caption: Synthesis and Purity Verification Workflow.
Conclusion
The purity of this compound is paramount for its successful use in subsequent synthetic applications. While several methods exist for its synthesis and purification, a combination of techniques is necessary for a comprehensive purity assessment. Spectroscopic methods like IR and NMR are invaluable for structural confirmation, while chromatographic methods, particularly GC or HPLC following derivatization, provide the most accurate and sensitive means of quantification.[8][10] The choice of chlorinating agent, such as thionyl chloride or the milder oxalyl chloride, can significantly influence the purity of the crude product and should be selected based on the desired purity level and economic considerations. This guide provides the foundational knowledge for researchers to establish robust protocols for the synthesis and quality control of this important chemical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. α-Phenylcyclopentanecarbonyl chloride | CAS#:17380-62-0 | Chemsrc [chemsrc.com]
- 3. 1-Methylcyclopentane-1-carbonyl chloride | 20023-50-1 | Benchchem [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Acyl chloride - Wikipedia [en.wikipedia.org]
Biological activity comparison of 1-Phenylcyclopentane-1-carbonyl chloride analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of analogs based on the 1-phenylcyclopentane scaffold. The focus of this analysis is on their anticonvulsant properties, drawing from a series of key studies in the field. While the initial prompt specified 1-Phenylcyclopentane-1-carbonyl chloride, publicly available comparative data predominantly focuses on the corresponding amine derivatives. This guide, therefore, centers on the structure-activity relationships of 1-phenylcycloalkylamines, which offer significant insights into the therapeutic potential of this chemical class.
Comparative Biological Activity
The anticonvulsant properties of 1-phenylcyclopentane analogs and related compounds have been evaluated primarily through their efficacy in the maximal electroshock (MES) seizure test and their potential for motor toxicity. The data presented below summarizes the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for motor impairment. A key metric, the Protective Index (PI), is calculated as the ratio of TD₅₀ to ED₅₀, with a higher PI indicating a better safety profile.
| Compound | Cycloalkyl Ring Size | Phenyl Substitution | Anticonvulsant Activity (MES, ED₅₀, mg/kg, i.p.) | Motor Toxicity (TD₅₀, mg/kg, i.p.) | Protective Index (TD₅₀/ED₅₀) | Source(s) |
| 1-Phenylcyclopentylamine (PPA) | 5 | None | 14.5 - 17.1 | 38.2 - 47.9 | 2.6 - 2.8 | [1][2] |
| 1-Phenylcyclohexylamine (PCA) | 6 | None | 7.0 - 9.1 | 16.3 - 20.3 | 2.3 | [1][2][3] |
| 1-(o-Methoxyphenyl)cyclohexylamine | 6 | ortho-Methoxy | 13.1 | 64.8 | 4.9 | [2] |
| trans-3-Methyl-PCA | 6 | None (Methyl on ring) | 5.3 | 26.7 | 5.0 | [2] |
| Phencyclidine (PCP) | 6 | None (Piperidine) | ~9 (active dose) | ~9 (toxic dose) | ~1 | [1][3] |
Key Observations from the Data:
-
Effect of Ring Size: Contraction of the six-membered ring in 1-phenylcyclohexylamine (PCA) to the five-membered ring in 1-phenylcyclopentylamine (PPA) results in a slightly lower anticonvulsant potency (higher ED₅₀) but maintains a comparable or slightly improved protective index[1][2]. This suggests that the cyclopentane scaffold offers a good balance between efficacy and safety.
-
Aromatic Substitution: The introduction of a methoxy group at the ortho position of the phenyl ring in 1-(o-Methoxyphenyl)cyclohexylamine significantly improves the protective index to 4.9, primarily by reducing motor toxicity[2].
-
Alkyl Substitution on the Cycloalkyl Ring: Methylation of the cyclohexyl ring, as seen in trans-3-Methyl-PCA, also leads to a marked improvement in the protective index (5.0), indicating a favorable separation of anticonvulsant and toxic effects[2].
-
Comparison to Phencyclidine (PCP): Both PPA and PCA exhibit a clear advantage over the structurally related dissociative anesthetic phencyclidine (PCP), which shows motor toxicity at its anticonvulsant doses[1][3].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Maximal Electroshock (MES) Seizure Test
This is a standard preclinical screening test for potential anticonvulsant drugs.
Objective: To assess the ability of a compound to prevent the spread of seizures induced by a maximal electrical stimulus.
Methodology:
-
Animal Model: Male mice are typically used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizures: After a specific pre-treatment time to allow for drug absorption and distribution, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint: The endpoint is the abolition of the tonic hindlimb extensor component of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic extensor component (the ED₅₀) is calculated using probit analysis.
Motor Toxicity Assay (Rotarod Test)
This test is used to evaluate the potential for a compound to cause motor impairment.
Objective: To assess the effect of a compound on motor coordination and balance.
Methodology:
-
Apparatus: A rotating rod (rotarod) apparatus is used. The speed of rotation is set at a constant rate (e.g., 6 rpm).
-
Animal Model: Male mice are trained to remain on the rotating rod for a set period (e.g., 1 minute).
-
Compound Administration: The test compound is administered at various doses.
-
Testing: At the time of peak drug effect, the mice are placed back on the rotating rod.
-
Endpoint: The inability of a mouse to remain on the rod for the predetermined time is considered a measure of motor toxicity.
-
Data Analysis: The dose that causes motor impairment in 50% of the animals (the TD₅₀) is calculated.
Mechanism of Action and Signaling Pathway
The anticonvulsant activity of 1-phenylcycloalkylamines is believed to be mediated through their action as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor-channel complex[1]. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system.
Caption: Mechanism of action of 1-phenylcyclopentylamine analogs at the NMDA receptor.
The diagram above illustrates the proposed mechanism. For the NMDA receptor's ion channel to open, both glutamate and a co-agonist (glycine, not shown) must bind to their respective sites on the receptor. 1-Phenylcyclopentylamine and its analogs are thought to bind to a site within the ion channel, known as the PCP binding site, thereby physically blocking the flow of ions (primarily Ca²⁺) even when the receptor is activated by glutamate. This non-competitive antagonism reduces excessive neuronal excitation, which is a hallmark of seizures.
Experimental Workflow for Anticonvulsant Screening
The process of identifying and characterizing novel anticonvulsant compounds, such as the 1-phenylcyclopentane analogs, typically follows a structured workflow.
Caption: A typical workflow for the preclinical evaluation of anticonvulsant drug candidates.
This workflow begins with the chemical synthesis of the analog series. The synthesized compounds then undergo primary in vivo screening to assess their anticonvulsant efficacy (MES test) and potential for adverse motor effects (rotarod test). The data from these tests are used to calculate the ED₅₀, TD₅₀, and the protective index. Finally, a structure-activity relationship (SAR) analysis is performed to understand how chemical modifications influence biological activity, guiding the design of future, more potent, and safer analogs.
References
- 1. Anticonvulsant 1-phenylcycloalkylamines: two analogues with low motor toxicity when orally administered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Phenylcyclopentanecarboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
1-Phenylcyclopentanecarboxylic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds. Their structural motif is found in a range of therapeutic agents, making the development of efficient and scalable synthetic routes a critical area of research. This guide provides a comparative analysis of three distinct synthetic methodologies for 1-phenylcyclopentanecarboxylic acid, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable approach for their specific needs.
Route 1: Alkylation of Phenylacetonitrile followed by Hydrolysis
This widely-used, two-step approach involves the initial formation of 1-phenylcyclopentanecarbonitrile through the alkylation of phenylacetonitrile with 1,4-dibromobutane. The reaction is often facilitated by phase transfer catalysis, which enhances reaction rates and yields. The resulting nitrile is then hydrolyzed to the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile via Phase Transfer Catalysis
A mixture of phenylacetonitrile (11.7 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), 50% aqueous sodium hydroxide solution (40 mL), and benzyltriethylammonium chloride (1.14 g, 5 mmol) in benzene (50 mL) is stirred vigorously at 40-45°C for 2 hours. After cooling to room temperature, the organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then distilled under vacuum to yield 1-phenylcyclopentanecarbonitrile.
Step 2: Hydrolysis of 1-Phenylcyclopentanecarbonitrile
1-Phenylcyclopentanecarbonitrile (17.1 g, 0.1 mol) is refluxed with a mixture of concentrated sulfuric acid (25 mL) and water (25 mL) for 3 hours. The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent such as ethanol/water to afford pure 1-phenylcyclopentanecarboxylic acid.
Route 2: Grignard Reagent Carboxylation
This classic organometallic approach utilizes the reaction of a Grignard reagent with carbon dioxide to form the carboxylate, which is subsequently protonated to yield the carboxylic acid. For the synthesis of 1-phenylcyclopentanecarboxylic acid, this can be achieved by forming a Grignard reagent from a 1-halo-1-phenylcyclopentane and then reacting it with dry ice.
Experimental Protocol
Synthesis of 1-Phenylcyclopentanecarboxylic Acid via Grignard Reagent
Magnesium turnings (2.43 g, 0.1 mol) are placed in a flame-dried, three-necked flask under a nitrogen atmosphere. A solution of 1-bromo-1-phenylcyclopentane (22.5 g, 0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise to initiate the Grignard reaction. After the addition is complete, the mixture is refluxed for 1 hour. The resulting Grignard reagent is then slowly poured over an excess of crushed dry ice. After the dry ice has sublimed, dilute hydrochloric acid is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization to give 1-phenylcyclopentanecarboxylic acid.
Route 3: Oxidation of 1-Phenylcyclopentylmethanol
This method involves the oxidation of a precursor alcohol, 1-phenylcyclopentylmethanol, to the corresponding carboxylic acid. This alcohol can be readily prepared from the reaction of phenylmagnesium bromide with cyclopentanecarbaldehyde. Various oxidizing agents can be employed for the final oxidation step.
Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclopentylmethanol
A solution of cyclopentanecarbaldehyde (9.8 g, 0.1 mol) in anhydrous diethyl ether (50 mL) is added dropwise to a solution of phenylmagnesium bromide (prepared from 15.7 g of bromobenzene and 2.43 g of magnesium) in diethyl ether (100 mL) at 0°C. The reaction mixture is then stirred at room temperature for 2 hours and quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water, dried, and concentrated. The crude alcohol is purified by distillation or chromatography.
Step 2: Oxidation of 1-Phenylcyclopentylmethanol
To a solution of 1-phenylcyclopentylmethanol (17.6 g, 0.1 mol) in acetone (200 mL), Jones reagent (chromic acid in sulfuric acid) is added dropwise at 0°C until the orange color persists. The reaction mixture is stirred for an additional hour at room temperature. The excess oxidizing agent is quenched with isopropanol, and the mixture is filtered. The filtrate is concentrated, and the residue is taken up in diethyl ether. The ether solution is washed with water and brine, dried over magnesium sulfate, and concentrated to give the crude 1-phenylcyclopentanecarboxylic acid, which is then purified by recrystallization.
Comparative Data
| Parameter | Route 1: Phenylacetonitrile Alkylation | Route 2: Grignard Reagent Carboxylation | Route 3: Oxidation of Alcohol |
| Starting Materials | Phenylacetonitrile, 1,4-dibromobutane | 1-Bromo-1-phenylcyclopentane, Magnesium, CO2 | Cyclopentanecarbaldehyde, Bromobenzene, Oxidizing agent |
| Number of Steps | 2 | 1 (from 1-bromo-1-phenylcyclopentane) | 2 |
| Overall Yield | Good to Excellent | Moderate to Good | Moderate |
| Purity of Crude Product | Good | Moderate | Moderate |
| Key Reagents | NaOH, Phase transfer catalyst, H2SO4 | Magnesium, Dry Ice (CO2) | Grignard reagent, Jones reagent (or other oxidant) |
| Advantages | High yield, Scalable, Readily available starting materials | Direct carboxylation, Well-established reaction | Utilizes common starting materials |
| Disadvantages | Use of cyanide, Two distinct steps | Moisture-sensitive Grignard reagent, Potential for side reactions | Use of heavy metal oxidants (e.g., CrO3), Two steps |
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of the three synthetic routes to 1-phenylcyclopentanecarboxylic acid.
A Comparative Guide to Analytical Methods for the Quantification of 1-Phenylcyclopentane-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 1-Phenylcyclopentane-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis.[1] Due to the compound's reactive nature as an acyl chloride, careful selection of an analytical technique is crucial for accurate and reliable results.[2] This document outlines the theoretical applicability of common analytical techniques, supported by adapted experimental protocols and a logical workflow for method selection.
Comparison of Potential Analytical Methods
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the potential applicability of various techniques.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Typical Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High selectivity and sensitivity; structural information from mass spectra. | Requires derivatization to improve volatility and stability; thermal degradation of the analyte is possible. | Impurity profiling and quantification of trace levels. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, followed by detection using UV absorbance. | Wide applicability; non-destructive; suitable for less volatile compounds. | Moderate sensitivity compared to MS; potential for co-eluting impurities. | Purity assessment and quantification in bulk material and reaction mixtures. |
| Titrimetry (Argentometric) | Titration with a standardized silver nitrate solution. | Simple, inexpensive, and accurate for determining chloride content. | Not specific for the parent compound; susceptible to interference from other chloride sources. | Purity determination of the acyl chloride functional group. |
| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation by the sample. | Rapid identification of the carbonyl (C=O) functional group. | Not typically used for quantification without chemometrics; low sensitivity. | Rapid confirmation of product synthesis and functional group presence.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Provides detailed structural information; can be used for quantitative analysis (qNMR). | Lower sensitivity than chromatographic methods; requires expensive instrumentation. | Structural elucidation and purity determination.[2] |
Experimental Protocols
The following are example protocols that would require optimization and validation for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This hypothetical method is adapted from a validated procedure for genotoxic impurities and would be suitable for detecting trace-level impurities in a sample of this compound.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: ZB-5MS (5% Polysilarylene, 95% Polydimethylsiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness.[3]
-
Carrier gas: Helium.
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 g of the sample into a clean glass centrifuge tube. Add 3.0 mL of a suitable solvent (e.g., anhydrous dichloromethane) and 2.0 mL of an appropriate internal standard solution. Vortex for 1 minute.
-
Chromatographic Conditions:
-
Injector Temperature: 230°C
-
Injection Volume: 1.0 µL
-
Split Ratio: 1:20
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Column Flow: 1.0 mL/min
-
-
MS Parameters:
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 40-450
-
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment
This method is a hypothetical adaptation for the analysis of an aromatic compound like this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the sample in acetonitrile to prepare a stock solution. Further dilute to an appropriate concentration for analysis.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Argentometric Titration for Chloride Content
This method, adapted from standard procedures, can determine the purity of the acyl chloride by quantifying the chloride content.[4]
Reagents:
-
Standardized 0.1 N Silver Nitrate (AgNO₃) solution.
-
Potassium chromate (K₂CrO₄) indicator solution.
-
Acetone (ACS grade).
-
Deionized water.
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.
-
Hydrolysis: Carefully add 50 mL of deionized water to the flask to hydrolyze the acyl chloride to the corresponding carboxylic acid and hydrochloric acid. Swirl gently to mix.
-
Titration: Add 5-10 drops of potassium chromate indicator to the solution. Titrate with the standardized silver nitrate solution until the first appearance of a persistent reddish-brown precipitate of silver chromate.
-
Calculation: Calculate the percentage of chloride in the sample based on the volume of silver nitrate solution consumed.
Workflow for Analytical Method Selection
The selection of an appropriate analytical method is a critical step in the drug development process. The following diagram illustrates a logical workflow for choosing a suitable technique for the quantification of this compound.
Caption: Workflow for selecting an analytical method.
This guide provides a framework for approaching the quantitative analysis of this compound. The specific choice of method and its subsequent validation will be dictated by the unique requirements of the intended application.
References
A Comparative Structural Analysis of 1-Phenylcyclopentane-1-carbonyl chloride and 1-phenylcyclobutanecarbonyl chloride for Drug Development Professionals
A detailed examination of the structural and electronic properties of 1-Phenylcyclopentane-1-carbonyl chloride and 1-phenylcyclobutanecarbonyl chloride reveals key differences attributable to cycloalkane ring strain and its influence on reactivity. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these two acyl chlorides, supported by experimental data and protocols, to inform their application in synthesis.
This report delves into the structural nuances of this compound and 1-phenylcyclobutanecarbonyl chloride, two reactive intermediates pivotal in the synthesis of various pharmaceutical compounds. The primary distinction between these molecules lies in the size of their cycloalkane rings, which significantly impacts their stability and reactivity. Understanding these differences is crucial for optimizing reaction conditions and predicting product outcomes in drug discovery and development.
Structural and Physicochemical Properties
A summary of the key physicochemical properties of this compound and 1-phenylcyclobutanecarbonyl chloride is presented in Table 1. The cyclopentane derivative exhibits a higher molecular weight and a different boiling point, reflecting the structural differences.
| Property | This compound | 1-phenylcyclobutanecarbonyl chloride |
| CAS Number | 17380-62-0 | 4620-67-1 |
| Molecular Formula | C₁₂H₁₃ClO | C₁₁H₁₁ClO |
| Molecular Weight | 208.68 g/mol [1] | 194.66 g/mol |
| Boiling Point | 149-150 °C at 2.92 kPa[2] | Not available |
| Physical Form | Liquid[2] | Not available |
Table 1. Physicochemical Properties of this compound and 1-phenylcyclobutanecarbonyl chloride.
Structural Visualization
The chemical structures of the two compounds are depicted below, highlighting the five-membered cyclopentane ring in one and the four-membered cyclobutane ring in the other.
Figure 1. Chemical structures of the two acyl chlorides.
Comparative Analysis of Structural Stability and Reactivity
The most significant structural difference influencing the properties of these two molecules is the inherent ring strain of the cycloalkane moiety. Cyclobutane rings possess considerable angle and torsional strain due to the deviation of their bond angles from the ideal 109.5° of sp³ hybridized carbons. In contrast, cyclopentane rings are more flexible and can adopt conformations that minimize this strain.
This difference in ring strain is expected to have a profound effect on the reactivity of the attached acyl chloride group. The higher ring strain in 1-phenylcyclobutanecarbonyl chloride is likely to make the carbonyl carbon more electrophilic and the entire molecule less stable, leading to a higher reactivity in nucleophilic acyl substitution reactions. The relief of ring strain upon reaction can act as a thermodynamic driving force.
Furthermore, the phenyl group in both molecules exerts a significant electronic influence. The sp² hybridized carbons of the phenyl ring are more electronegative than sp³ carbons, leading to an electron-withdrawing inductive effect (-I effect). This effect further enhances the electrophilicity of the carbonyl carbon in both molecules, making them highly reactive towards nucleophiles.
Experimental Protocols: Synthesis of Precursors and Acyl Chlorides
The synthesis of both title compounds typically proceeds via a two-step sequence: the synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.
Synthesis of 1-Phenylcyclopentanecarboxylic acid
1-Phenylcyclopentanecarbonitrile is first synthesized by the cyclization of 1,4-dibromobutane with phenylacetonitrile under alkaline conditions.[2] The nitrile is then hydrolyzed to yield 1-phenylcyclopentanecarboxylic acid.
Synthesis of 1-phenylcyclobutanecarboxylic acid
The synthesis of 1-phenylcyclobutanecarbonitrile, the precursor to the carboxylic acid, can be achieved through the reaction of phenylacetonitrile and 1,3-dibromopropane in the presence of a strong base like powdered potassium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide. The resulting nitrile can then be hydrolyzed to 1-phenylcyclobutanecarboxylic acid.
General Procedure for the Conversion of Carboxylic Acids to Acyl Chlorides
A common and effective method for the conversion of carboxylic acids to their corresponding acyl chlorides involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4]
A typical protocol using thionyl chloride is as follows:
-
The carboxylic acid is dissolved in an inert solvent (e.g., dichloromethane or toluene).
-
An excess of thionyl chloride (typically 1.5-2.0 equivalents) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
The reaction mixture is stirred at room temperature or gently heated to reflux until the evolution of HCl and SO₂ gases ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which can be purified by distillation.
The logical workflow for the synthesis is illustrated in the following diagram:
References
Safety Operating Guide
Proper Disposal of 1-Phenylcyclopentane-1-carbonyl chloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of reactive chemical compounds is paramount. This document provides a detailed, step-by-step protocol for the proper disposal of 1-Phenylcyclopentane-1-carbonyl chloride, a reactive acyl chloride that is harmful if swallowed and can cause severe skin burns and eye damage. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Logistical Information
Core Hazards: this compound is a corrosive and reactive compound. Its primary hazard lies in its violent reaction with water and other nucleophiles, a process known as hydrolysis. This reaction is exothermic, releasing heat and producing corrosive byproducts: 1-phenylcyclopentane-1-carboxylic acid and hydrochloric acid (HCl).
Personal Protective Equipment (PPE): Before beginning any disposal procedures, it is mandatory to wear appropriate personal protective equipment. This includes:
-
Chemical-resistant gloves (butyl rubber is recommended)
-
Chemical splash goggles and a face shield
-
A flame-resistant lab coat
-
Closed-toe shoes
-
Ensure all operations are conducted within a certified chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in the disposal process.
| Chemical Compound | Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | C₁₂H₁₃ClO | 208.68 | Reactive, corrosive liquid |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | White crystalline solid, weak base |
| 1-Phenylcyclopentane-1-carboxylic acid | C₁₂H₁₄O₂ | 190.24 | Solid with a melting point of 159-161 °C, slightly soluble in water |
| Hydrochloric Acid | HCl | 36.46 | Strong, corrosive acid |
Experimental Protocol for Disposal
This protocol details the neutralization of this compound through a controlled hydrolysis and subsequent acid-base neutralization.
Materials:
-
This compound waste
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Large beaker (at least 10 times the volume of the acyl chloride waste)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or a calibrated pH meter
-
Appropriate waste container
Procedure:
-
Preparation:
-
Place the large beaker in an ice bath on a magnetic stir plate within a chemical fume hood.
-
Add a stir bar to the beaker.
-
Slowly pour a sufficient amount of saturated sodium bicarbonate solution into the beaker. A significant excess of the bicarbonate solution should be used to ensure complete neutralization of the acidic byproducts.
-
-
Neutralization:
-
Begin stirring the sodium bicarbonate solution.
-
Using a pipette or dropping funnel, add the this compound waste to the stirred bicarbonate solution dropwise and very slowly .
-
Caution: The reaction is exothermic and will produce carbon dioxide gas, leading to frothing. The slow, dropwise addition is crucial to control the reaction rate and prevent uncontrolled foaming and splashing.
-
Continue stirring the mixture for at least one hour after the addition is complete to ensure the reaction has gone to completion.
-
-
Verification of Neutralization:
-
Turn off the stirrer and allow the mixture to settle.
-
Test the pH of the aqueous layer using pH paper or a pH meter. The pH should be between 6 and 8.
-
If the solution is still acidic (pH < 6), slowly add more saturated sodium bicarbonate solution until the desired pH is reached.
-
-
Final Disposal:
-
Once neutralized, the resulting mixture will contain the sodium salt of 1-phenylcyclopentane-1-carboxylic acid, sodium chloride, and any excess sodium bicarbonate dissolved in water.
-
The solid precipitate is 1-phenylcyclopentane-1-carboxylic acid, which has low solubility in water.
-
Consult your institution's and local regulations for the proper disposal of the final neutralized mixture. In many cases, after neutralization and dilution with copious amounts of water, it may be permissible for drain disposal. However, local regulations must be strictly followed.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Personal protective equipment for handling 1-Phenylcyclopentane-1-carbonyl chloride
Essential Safety and Handling Guide for 1-Phenylcyclopentane-1-carbonyl chloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 17380-62-0). Adherence to these protocols is essential for ensuring laboratory safety and procedural success.
Hazard Identification and Summary
This compound is a corrosive and moisture-sensitive chemical that requires careful handling. The primary hazards are summarized below.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | GHS07 |
| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns and eye damage.[2][3] | GHS05 |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[2] | GHS05 |
| Reactivity | Reacts violently with water and is moisture-sensitive.[4][5] Contact with water can liberate toxic gases, such as hydrogen chloride.[5] | GHS05 |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure. The required equipment varies based on the scale of the operation. Always handle this chemical in a certified chemical fume hood.
| Task / Scale | Eye & Face Protection | Skin & Body Protection | Respiratory Protection | Hand Protection |
| Small-Scale Operations (<5g) | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133.[6] | Flame-retardant lab coat. | Not typically required if handled exclusively within a fume hood. | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. |
| Large-Scale Operations (>5g) / Transfers | Chemical safety goggles and a full-face shield. | Chemical-resistant apron or suit over a flame-retardant lab coat. Closed-toe shoes are mandatory.[7] | A NIOSH-approved respirator with an appropriate cartridge may be necessary if there is a risk of inhalation.[8] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®). |
| Emergency / Spill Cleanup | Full-face shield and chemical safety goggles. | Full-body chemical-resistant suit. Chemical-resistant boots. | Self-contained breathing apparatus (SCBA) for large spills. | Heavy-duty chemical-resistant gloves. |
Operational and Disposal Plans
Experimental Protocol: A Step-by-Step Handling Guide
This protocol outlines the essential steps for safely using this compound in a typical laboratory reaction.
1. Preparation and Precaution:
-
Ensure an eyewash station and safety shower are unobstructed and accessible.[6][8]
-
Work exclusively within a certified chemical fume hood.
-
Assemble and dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a quenching solution (e.g., a dilute solution of sodium bicarbonate or a non-protic solvent like isopropanol) and keep it within the fume hood.
2. Handling and Dispensing:
-
Don the appropriate PPE as detailed in the table above.
-
To transfer the liquid, use a dry, inert gas-flushed syringe or cannula.
-
Dispense the required amount slowly and carefully into the reaction vessel under a positive pressure of inert gas.
-
Avoid any contact with air or moisture. Keep the container tightly sealed when not in use.[9]
3. Reaction Quenching:
-
Upon reaction completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully add a quenching agent (e.g., isopropanol) to neutralize any unreacted this compound. This should be done under an inert atmosphere.
-
Once the initial exothermic reaction subsides, a dilute aqueous base (e.g., sodium bicarbonate) can be slowly added to neutralize the resulting acidic byproducts.
4. Spill Management:
-
For small spills, absorb the material with an inert absorbent like vermiculite or sand.
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal Plan
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste, including quenching solutions and solvents from the reaction, into a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Contaminated materials such as gloves, absorbent pads, and disposable labware should be placed in a separate, sealed hazardous waste container.
-
Neutralization of Excess Reagent: Unused or excess this compound should be slowly added to a stirred, cooled solution of a suitable nucleophile (e.g., isopropanol) in a fume hood. The resulting mixture should then be neutralized and disposed of as hazardous liquid waste.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or toluene). The rinsate must be collected as hazardous waste. Dispose of the rinsed container according to institutional guidelines.
Do not empty any waste into drains.[6][8] All chemical waste disposal must comply with local, regional, and national regulations.[6]
Visual Workflow and Relationship Diagrams
The following diagrams illustrate the safe handling workflow and the chemical's key incompatibilities.
Caption: Safe Handling Workflow for this compound.
Caption: Chemical Reactivity and Incompatibilities.
References
- 1. This compound | C12H13ClO | CID 12378905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 17380-62-0 [sigmaaldrich.com]
- 3. 1-Phenyl-cyclopropanecarbonyl chloride | C10H9ClO | CID 2760372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
